6-Chloro-4,5-dimethylpyridazin-3-amine
Description
The exact mass of the compound 3-Amino-6-chloro-4,5-dimethylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4,5-dimethylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKWJMDQIXMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426291 | |
| Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76593-36-7 | |
| Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-4,5-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its pyridazine core, substituted with a chlorine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, reactivity, and its notable application as a key intermediate in the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 76593-36-7 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| Melting Point | 200-203 °C |
| Boiling Point | No data available |
| Appearance | Solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Experimental Protocol
Reaction: Amination of 3,6-Dichloro-4,5-dimethylpyridazine
Reagents and Materials:
-
3,6-Dichloro-4,5-dimethylpyridazine
-
Ammonia in ethanol (e.g., 2.0 M solution) or aqueous ammonia
-
A suitable solvent such as ethanol, n-butanol, or DMF
-
Pressure vessel or sealed tube
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent like ethanol.
-
Add a molar excess of ammonia solution (e.g., 3-5 equivalents) to the reaction mixture.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 120-150 °C. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
-
After the reaction is complete (typically several hours), cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.
Spectral Data (Predicted)
Experimental spectral data for this compound is not widely published. However, predicted spectral data provides valuable information for its characterization.
Mass Spectrometry (Predicted):
| Adduct | m/z |
| [M+H]⁺ | 158.04796 |
| [M+Na]⁺ | 180.02990 |
| [M-H]⁻ | 156.03340 |
| [M]⁺ | 157.04013 |
¹H NMR (Predicted): The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and a broad singlet for the amine protons. The chemical shifts of the methyl groups would likely be in the range of 2.0-2.5 ppm.
¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show distinct signals for the two methyl carbons and the four aromatic carbons of the pyridazine ring.
Reactivity and Stability
Reactivity:
The chemical reactivity of this compound is primarily dictated by the chloro and amino substituents on the electron-deficient pyridazine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is central to its use as a synthetic intermediate.
-
Reactions of the Amino Group: The amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or other amino groups.
Stability:
The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.
Application in Drug Development: Synthesis of Akt Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of imidazopyridazine-based inhibitors of Akt kinase. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.
Role in Synthesis
In the synthesis of these inhibitors, this compound serves as a scaffold upon which further complexity is built. A typical synthetic workflow might involve the following steps:
An In-depth Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine (CAS 76593-36-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4,5-dimethylpyridazin-3-amine (CAS 76593-36-7), a heterocyclic amine with significant potential in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its emerging role as a potent inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases. The information presented is intended to support researchers and drug development professionals in the evaluation and utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a substituted pyridazine derivative. Its core structure consists of a pyridazine ring functionalized with a chlorine atom, two methyl groups, and an amine group. These features contribute to its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 76593-36-7 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Melting Point | 200-203 °C | [1] |
| Appearance | Off-white to light brown solid | - |
| Solubility | Soluble in organic solvents such as ethanol and DMSO | - |
| Storage | Keep in a dark place under an inert atmosphere at 2-8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 3,6-dihydroxy-4,5-dimethylpyridazine. The initial step involves the chlorination of the dihydroxy precursor to yield 3,6-dichloro-4,5-dimethylpyridazine, which is subsequently aminated to produce the final product.
Synthesis of 3,6-dichloro-4,5-dimethylpyridazine
A plausible method for the synthesis of the key intermediate, 3,6-dichloro-4,5-dimethylpyridazine, involves the treatment of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with a chlorinating agent like phosphorus oxychloride.[3]
Experimental Protocol:
-
Materials:
-
6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Ethanol
-
Activated carbon
-
Silicon dioxide
-
-
Procedure:
-
A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one, phosphorus oxychloride, and diisopropylethylamine is heated.[3]
-
After the reaction is complete, the mixture is cooled, and the excess phosphorus oxychloride is removed.
-
The residue is carefully quenched with an aqueous ammonium hydroxide solution to precipitate the crude product.[3]
-
The precipitate is filtered and redissolved in hot ethanol.
-
The ethanolic solution is treated with activated carbon, refluxed, and filtered through silicon dioxide to decolorize.
-
The ethanol is removed under reduced pressure to yield the purified 3,6-dichloro-4,5-dimethylpyridazine as a white crystalline solid.[3]
-
Synthesis of this compound
The final step is the selective amination of 3,6-dichloro-4,5-dimethylpyridazine. Based on general procedures for the amination of similar chloropyridazines, a plausible method involves reacting the dichloro intermediate with ammonia in a suitable solvent under elevated temperature and pressure.
Experimental Protocol:
-
Materials:
-
3,6-dichloro-4,5-dimethylpyridazine
-
Ammonia (liquid or in a solution like ethanol)
-
Ethanol (as solvent)
-
Ethyl acetate (for purification)
-
-
Procedure:
-
To a solution of 3,6-dichloro-4,5-dimethylpyridazine in ethanol, add liquid ammonia in a sealed pressure vessel.
-
Heat the sealed reaction mixture at a temperature of approximately 120°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the pressure vessel.
-
Remove the ethanol and excess ammonia by evaporation under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate) to obtain this compound.
-
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of pyridazine derivatives as potent and specific inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[4][5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by mediating the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[6][7][8]
-
Activation (Signal 2): A variety of stimuli, including ATP, reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][7]
Once assembled, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[6][7] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]
Pyridazine-based inhibitors, including derivatives of this compound, are thought to directly bind to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream inflammatory signaling.[5]
References
- 1. This compound | CAS#:76593-36-7 | Chemsrc [chemsrc.com]
- 2. 76593-36-7|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Elucidation of the Molecular Structure of 6-Chloro-4,5-dimethylpyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-4,5-dimethylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide combines established knowledge of related pyridazine derivatives with predictive methodologies to present a robust analysis of its structure and properties.
Molecular Structure and Properties
This compound possesses a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a chlorine atom at position 6, an amine group at position 3, and two methyl groups at positions 4 and 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem |
| Molecular Weight | 157.60 g/mol | PubChem |
| CAS Number | 76593-36-7 | ChemSrc |
| Predicted Melting Point | 200-203°C | ChemSrc |
| Predicted XlogP | 1.2 | PubChemLite |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.3 | Singlet | 3H | -CH₃ (at C4 or C5) |
| ~2.2 | Singlet | 3H | -CH₃ (at C5 or C4) |
Note: The chemical shifts of the two methyl groups are expected to be very similar and may overlap or appear as a single peak depending on the solvent and spectrometer resolution.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C3 (bearing -NH₂) |
| ~152 | C6 (bearing -Cl) |
| ~135 | C4 or C5 (bearing -CH₃) |
| ~133 | C5 or C4 (bearing -CH₃) |
| ~15 | -CH₃ |
| ~14 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 157/159 | [M]⁺/ [M+2]⁺ molecular ion peak (presence of Chlorine) |
| 142 | [M-CH₃]⁺ |
| 122 | [M-Cl]⁺ |
| 117 | [M-CH₃-CN]⁺ |
The isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks, is a characteristic signature of a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3050-2900 | Medium-Weak | C-H stretching of methyl groups |
| 1640-1600 | Strong | N-H bending (scissoring) of the primary amine |
| 1580-1450 | Medium-Strong | C=C and C=N stretching of the pyridazine ring |
| 1450-1350 | Medium | C-H bending of methyl groups |
| 800-700 | Strong | C-Cl stretching |
Experimental Protocols
This section outlines a generalized synthesis protocol for this compound based on established methods for the amination of chloropyridazines.
Synthesis of this compound
The synthesis of the title compound can be achieved through the nucleophilic aromatic substitution of a chlorine atom on a suitable precursor, 3,6-dichloro-4,5-dimethylpyridazine, with ammonia.
Experimental Workflow: Synthesis of this compound
Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1 equivalent) in ethanol.
-
Addition of Reagent: Add a solution of ammonia in ethanol (excess, e.g., 10 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 120-140°C with constant stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully vent the vessel and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Biological Activity and Signaling Pathways
Substituted pyridazine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases.[1][2][3][4][5] Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[2][3] While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest it could be a candidate for kinase inhibition.
Generalized Kinase Signaling Pathway
The diagram below illustrates a simplified, generalized signaling pathway that is often targeted by small molecule kinase inhibitors.
This pathway, often referred to as the MAPK/ERK pathway, is a common target in cancer drug development. The potential for this compound to inhibit such pathways warrants further investigation and could be a promising avenue for future drug discovery efforts.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation of this compound. By leveraging predictive methods and knowledge from analogous compounds, a comprehensive set of spectroscopic data has been presented to aid in its identification and characterization. Furthermore, a generalized synthesis protocol and a discussion of its potential biological relevance as a kinase inhibitor have been outlined. This information serves as a valuable resource for researchers working on the development of novel therapeutics based on the pyridazine scaffold. Further experimental validation of the data presented herein is encouraged to definitively confirm the properties of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. The pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound, with a particular focus on its role as a precursor for potent NLRP3 inflammasome inhibitors.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 76593-36-7[1] |
| Molecular Formula | C₆H₈ClN₃[1] |
| Molecular Weight | 157.60 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the corresponding dichloropyridazine precursor.
Step 1: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine
Reaction:
A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one, phosphorus oxychloride, and diisopropylethylamine is heated to produce 3,6-dichloro-4,5-dimethylpyridazine.[3]
Experimental Protocol:
-
Combine 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) in a suitable reaction vessel.[3]
-
Heat the mixture with stirring.[3]
-
Upon reaction completion, the mixture is worked up by carefully quenching with an aqueous solution of ammonium hydroxide until the suspension becomes alkaline, leading to the precipitation of the product.[3]
-
The crude product is collected by filtration.[3]
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield 3,6-dichloro-4,5-dimethylpyridazine as a white crystalline solid.[3]
Step 2: Amination of 3,6-Dichloro-4,5-dimethylpyridazine
Reaction:
The selective amination of 3,6-dichloro-4,5-dimethylpyridazine with ammonia yields this compound. This reaction is analogous to the synthesis of similar aminopyridazines from their dichloro precursors.[4][5]
Experimental Protocol:
-
In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent such as ethanol or DMF.[4][5]
-
Add a solution of ammonia in water (ammonia water) or an organic solvent. The molar ratio of ammonia to the dichloropyridazine is typically in the range of 1.5 to 7.5 equivalents.[5]
-
Seal the vessel and heat the reaction mixture to a temperature between 100-150°C for several hours (e.g., 7-12 hours).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or silica gel column chromatography to afford pure this compound.[4][5]
Biological Activity: Inhibition of the NLRP3 Inflammasome
Recent studies have highlighted the potential of pyridazine derivatives as potent inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[6][7][8] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[6][8]
Derivatives of the this compound scaffold have been investigated for their ability to inhibit NLRP3 inflammasome activation. These compounds have demonstrated significant inhibitory effects on the release of the pro-inflammatory cytokine IL-1β in various cell-based assays.[6][7]
Quantitative Biological Data
The following table summarizes the inhibitory activity of a representative pyridazine-based NLRP3 inhibitor ("P33") from a recent study, showcasing the high potency of this class of compounds.
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| P33 | THP-1 | Nigericin-induced IL-1β release | 2.7[6][7] |
| P33 | BMDMs | Nigericin-induced IL-1β release | 15.3[6][7] |
| P33 | PBMCs | Nigericin-induced IL-1β release | 2.9[6][7] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells
Signaling Pathway
The NLRP3 inflammasome activation is a multi-step process that can be targeted by small molecule inhibitors. The pyridazine derivatives, including those derived from this compound, are believed to directly bind to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream signaling cascade.[6][7]
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of pyridazine derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives as NLRP3 inflammasome inhibitors is depicted below.
Caption: General workflow for the synthesis and biological evaluation of pyridazine derivatives.
Conclusion
This compound serves as a valuable building block in the synthesis of novel pyridazine derivatives with significant therapeutic potential. The demonstrated high potency of its derivatives as NLRP3 inflammasome inhibitors opens new avenues for the development of treatments for a wide range of inflammatory diseases. The synthetic protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 76593-36-7|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Molecular Weight of 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the chemical compound 6-Chloro-4,5-dimethylpyridazin-3-amine.
The molecular formula for this compound is C₆H₈ClN₃.[1][2] The molecular weight is a critical parameter in experimental and theoretical research, influencing everything from reaction stoichiometry to the interpretation of analytical data.
Data Presentation: Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecule. The atomic weights used in this calculation are the standard atomic weights for each element.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 157.604 |
Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 157.60 g/mol .[1][2]
Experimental Protocols and Visualizations
The determination of a compound's molecular weight is a fundamental calculation based on its established molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The value is a theoretical calculation derived from foundational chemical principles.
Similarly, signaling pathways and experimental workflows are not relevant to the calculation of a chemical's molecular weight. Therefore, no diagrams are provided as they would not be appropriate for this topic.
References
6-Chloro-4,5-dimethylpyridazin-3-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-4,5-dimethylpyridazin-3-amine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and logical relationships.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound with the chemical formula C₆H₈ClN₃.[1] It belongs to the pyridazine class of compounds, which are known for their diverse biological activities.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 76593-36-7 | [1][5] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Melting Point | 200-203°C | Chemsrc |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Note: Some physical properties, such as boiling point and solubility, have limited experimentally determined data available in public literature. The appearance is inferred from observations of similar chemical compounds.
Synthesis and Experimental Protocols
The synthesis of this compound has been reported in chemical literature. Two primary synthetic routes have been identified, starting from either 3,6-dichloro-4,5-dimethylpyridazine or 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine.
Synthesis from 3,6-dichloro-4,5-dimethylpyridazine
A common method for the synthesis of aminopyridazines involves the nucleophilic substitution of a chloro group with an amine. While the specific experimental details for the dimethyl derivative are not fully detailed in the readily available literature, a general procedure can be outlined based on analogous reactions.
Experimental Workflow: Synthesis from Dichloro Precursor
Caption: A generalized workflow for the synthesis of this compound.
Synthesis from 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine
Another reported synthetic pathway involves the use of a hydrazino-pyridazine precursor. This method would likely involve a reductive step to convert the hydrazino group to an amino group.
Logical Relationship: Precursor to Product
Caption: The synthetic relationship between the hydrazino precursor and the final amine product.
Spectroscopic Data
While specific, experimentally obtained spectra for this compound are not widely published, data for analogous compounds are available and can provide an indication of the expected spectral characteristics. Researchers are advised to obtain their own analytical data for confirmation.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups and the amine protons. The chemical shifts would be influenced by the aromatic pyridazine ring and the electron-withdrawing chlorine atom. |
| ¹³C NMR | Resonances for the four aromatic carbons of the pyridazine ring and the two methyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups, C=N and C=C stretching of the aromatic ring, and a C-Cl stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Biological Activity and Potential Signaling Pathways
The biological activities of this compound have not been extensively reported in the public domain. However, the pyridazine scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.
Derivatives of pyridazine have been reported to exhibit a variety of pharmacological activities, including:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antiviral
Given the prevalence of pyridazine-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could potentially interact with various signaling pathways implicated in diseases such as cancer and inflammation.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical kinase signaling pathway that could be a target for pyridazine derivatives.
This diagram illustrates a generalized receptor tyrosine kinase pathway. Many pyridazine-based compounds are known to act as inhibitors of various kinases within such pathways, thereby modulating downstream cellular processes like gene expression, which can be relevant in the context of cancer or inflammatory diseases. Further research is required to determine if this compound or its derivatives exhibit such activity.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While some of its core physical and chemical properties are documented, a significant amount of experimental data, particularly regarding its biological activity and detailed analytical characterization, remains to be published. The synthetic routes identified provide a solid foundation for its preparation, enabling further research into its potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyridazine derivatives.
References
Technical Guide: Physicochemical Properties and Solubility Determination of 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine that holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a substituted pyridazine core, makes it a valuable scaffold for the development of bioactive molecules. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is paramount for its effective utilization in drug discovery and development processes, including reaction optimization, purification, formulation, and biological screening.
This technical guide provides a summary of the available data and methodologies for characterizing this compound, with a focus on its solubility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines a standardized experimental protocol for its determination.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 76593-36-7 | [1][2] |
| Molecular Formula | C6H8ClN3 | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 137 °C | [5] |
| pKa | 4.49 ± 0.10 (Predicted) | [4][5] |
Solubility Data
Table 1: Solubility Data of the Analog 6-Chloropyridazin-3-amine in Various Solvents [6]
| Solvent | Temperature Range (K) |
| Methanol | 298.15 to 343.55 |
| Ethanol | 298.15 to 343.55 |
| n-Butanol | 298.15 to 343.55 |
| N,N-Dimethylformamide | 298.15 to 343.55 |
| Acetone | 298.15 to 343.55 |
| Cyclohexanone | 298.15 to 343.55 |
| Ethyl acetate | 298.15 to 343.55 |
| Toluene | 298.15 to 343.55 |
Note: This data is for the analog 6-Chloropyridazin-3-amine and should be used as a reference for guiding solvent selection for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound based on the widely used isothermal shake-flask method.[7]
1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Thermostatically controlled shaker
-
Vials with screw caps
-
Analytical balance
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for chromatographic/spectroscopic method)
2. Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Securely cap the vials to prevent solvent evaporation.[7]
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[7]
b. Sample Collection and Preparation
-
After equilibration, cease agitation and allow the solid to settle.[7]
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.[7]
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.[7]
-
Record the weight of the filtered solution.[7]
c. Quantification of Solute
Two common methods for quantification are the gravimetric method and the chromatographic/spectroscopic method.
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[7]
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.[7]
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.[7]
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.[7]
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.[7]
-
Analyze the diluted sample and determine the concentration using the calibration curve.
-
3. Calculation of Solubility
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. The calculation will depend on the quantification method used.
Diagrams
References
- 1. This compound | CAS#:76593-36-7 | Chemsrc [chemsrc.com]
- 2. rndmate.com [rndmate.com]
- 3. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 6-Chloro-4,5-dimethylpyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the compound 6-Chloro-4,5-dimethylpyridazin-3-amine. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this guide presents predicted and expected data to serve as a reference for researchers. The information is intended to aid in the identification, characterization, and synthesis of this compound for applications in medicinal chemistry and drug discovery.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (at C4) |
| ~2.1 - 2.3 | Singlet | 3H | -CH₃ (at C5) |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
Note: Predicted data is generated based on computational models and may differ from experimental values. The broadness of the amine proton signal can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~158 - 162 | C3 |
| ~150 - 154 | C6 |
| ~130 - 134 | C4 |
| ~128 - 132 | C5 |
| ~12 - 15 | -CH₃ (at C4) |
| ~11 - 14 | -CH₃ (at C5) |
Note: Predicted data provides an estimation of the chemical shifts.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretch (amine) |
| 2900 - 3000 | C-H stretch (methyl) |
| 1600 - 1650 | N-H bend (amine) |
| 1550 - 1600 | C=N stretch (pyridazine ring) |
| 1400 - 1450 | C-H bend (methyl) |
| 1000 - 1200 | C-Cl stretch |
Note: These are expected characteristic absorption bands based on the functional groups present in the molecule.
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 157.04 | [M]⁺ (based on C₆H₈³⁵ClN₃) |
| 159.04 | [M+2]⁺ (isotope peak for ³⁷Cl) |
Note: The molecular ion peak and its isotopic pattern are key identifiers in mass spectrometry.
Experimental Protocols
This section outlines a plausible synthetic route for this compound, adapted from general procedures for the synthesis of substituted pyridazines.
Synthesis of this compound
The synthesis can be envisioned as a nucleophilic aromatic substitution reaction on a suitable precursor, 3,6-dichloro-4,5-dimethylpyridazine, with an ammonia source.
Step 1: Synthesis of 3,6-dichloro-4,5-dimethylpyridazine
This precursor can be synthesized from the reaction of 3,4-dimethyl-1,2-dione with hydrazine to form 4,5-dimethylpyridazine, followed by chlorination.
Step 2: Amination of 3,6-dichloro-4,5-dimethylpyridazine
-
Materials:
-
3,6-dichloro-4,5-dimethylpyridazine
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
-
A suitable solvent (e.g., methanol, ethanol, or DMF)[1]
-
Pressure vessel or sealed tube
-
-
Procedure:
-
In a pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Add a solution of ammonia (a molar excess, typically 3-10 equivalents) to the reaction mixture.
-
Seal the vessel securely and heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, allow the vessel to cool to room temperature and carefully vent any excess pressure.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[1]
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
The Biological Frontier of Pyridazin-3-amines: A Technical Guide to Their Therapeutic Potential
For Immediate Release
Substituted pyridazin-3-amines have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of their potential, tailored for researchers, scientists, and drug development professionals. Herein, we consolidate quantitative biological data, detail key experimental protocols, and visualize critical signaling pathways to provide a comprehensive resource for advancing research in this promising area.
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile backbone for chemical modification. The introduction of a 3-amino substituent, in particular, has unlocked a diverse array of pharmacological properties, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory effects. This guide will systematically unpack these activities, presenting the data and methodologies necessary to inform future drug discovery efforts.
Quantitative Biological Data
The biological efficacy of substituted pyridazin-3-amines and their close structural analogs, pyridazinones, has been extensively documented. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of these compounds across different biological targets and assays.
Table 1: Anticancer and Kinase Inhibitory Activity
Substituted pyridazin-3-amines have shown significant promise as anticancer agents, often through the inhibition of key kinases involved in cell proliferation and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3 (GSK-3) are among the most notable targets.
| Compound/Derivative Class | Target | Assay | IC50 (µM) | Cell Line(s) | Reference(s) |
| Pyridazinoquinazoline Derivatives | VEGFR-2 | Enzyme Inhibition | 0.0037 - 0.0118 | - | [1][2] |
| Pyridazin-3-one Derivatives | VEGFR-2 | Enzyme Inhibition | 0.008 - 0.53 | - | [3] |
| Pyridazine-based hybrids | VEGFR-2 | Kinase Assay | 6.14 | - | [4] |
| Pyridazinone Derivatives | MCF-7 (Breast) | MTT Assay | 16.50 - 18.36 | MCF-7 | [3] |
| Pyridazinone Derivatives | HCT-116 (Colon) | MTT Assay | 1.14 - 9.77 | HCT-116 | [3] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Various | SRB Assay | < 0.1 - < 1.0 | NCI-60 Panel | [5] |
| 3,6-Disubstituted Pyridazines | JNK1 | Kinase Assay | 17.8 (GI50) | HOP-92 (NSCLC) | [5] |
| Pyridazin-3-amine Analogs | Various Kinases | Kinase Assays | Varies | - | [6] |
| Cdk2-IN-23 | Cdk2/Cyclin E | Biochemical Assay | 0.015 | - | [7] |
Table 2: Antimicrobial Activity
The pyridazine scaffold has also been exploited for the development of novel antimicrobial agents. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyridazinone Derivatives | Staphylococcus aureus | 64 - 128 | [8] |
| Pyridazinone Derivatives | Enterococcus faecalis | ~128 | [8] |
| Pyridazine Derivatives | Various Pathogens | Not specified | [9] |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) | [10] |
| Pyridazinone Derivatives | S. pyogen, E. coli | Not specified (Excellent Activity) | [11] |
| Pyridazinone Derivatives | A. niger, C. albicans | Not specified (Good Activity) | [11] |
Table 3: Anti-inflammatory Activity
Pyridazinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.
| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference(s) |
| Pyridazinone Derivatives | COX-2 | 0.356 - 0.519 | [12] |
| Pyridazinone Derivatives | COX-2 | 0.77 - 1.89 | [13] |
| Pyridazinone Derivatives | PDE4B | 0.251 | [14] |
| LPS-induced NF-κB inhibition | THP1-Blue cells | Varies | [15] |
Signaling Pathways and Mechanisms of Action
To exert their biological effects, substituted pyridazin-3-amines modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, rendered in DOT language, illustrate the points of intervention for these compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[16][17][18] Several pyridazine derivatives have been designed to inhibit this receptor tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling cascade and its inhibition by substituted pyridazin-3-amines.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[19][20][21][22][23][24][25] Its dysregulation is implicated in diseases like cancer and neurodegenerative disorders. Pyridazine derivatives have been identified as inhibitors of GSK-3, thereby modulating its downstream effects.
Caption: Regulation of GSK-3 activity and its inhibition by pyridazin-3-amine derivatives.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle.[7][26][27][28][29][30][31][32][33] Inhibition of CDK2 by pyridazine-based compounds can lead to cell cycle arrest and is a promising strategy for cancer therapy.
Caption: The role of CDK2 in cell cycle progression and its inhibition by pyridazin-3-amines.
Experimental Protocols
The following section details standardized protocols for key in vitro assays used to evaluate the biological activity of substituted pyridazin-3-amines.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as VEGFR-2, GSK-3, or CDK2.[6][19][26]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, GSK-3β, CDK2/Cyclin E1)
-
Kinase-specific substrate (e.g., synthetic peptide, Histone H1)
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (substituted pyridazin-3-amines) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (MTT-based)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (substituted pyridazin-3-amines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (substituted pyridazin-3-amines) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Growth control (no compound) and sterility control (no inoculum) wells
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Controls: Ensure that the growth control shows turbidity, the sterility control remains clear, and the positive control antibiotic/antifungal shows inhibition at its expected MIC.
Conclusion
Substituted pyridazin-3-amines represent a highly versatile and promising class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in inhibiting cancer cell growth, modulating key kinase signaling pathways, and combating microbial infections highlights the broad applicability of this chemical scaffold. This technical guide provides a foundational resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support and inspire further research and development in this exciting field. The continued exploration of the structure-activity relationships of substituted pyridazin-3-amines is poised to yield novel and effective therapeutic agents for a range of challenging diseases.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
- 28. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit [discoverx.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 33. Cdk | PPTX [slideshare.net]
An In-Depth Technical Guide to 6-Chloro-4,5-dimethylpyridazin-3-amine as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the research chemical 6-Chloro-4,5-dimethylpyridazin-3-amine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of analogous pyridazine derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted pyridazine, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a chlorine atom, an amine group, and two methyl groups on the pyridazine ring offers multiple points for further chemical modification, making it an attractive scaffold for medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 76593-36-7 | PubChem[1] |
| Molecular Formula | C₆H₈ClN₃ | PubChem[1] |
| Molecular Weight | 157.60 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C(=NN=C1N)Cl)C | PubChem[1] |
| InChI Key | NYQKWJMDQIXMEE-UHFFFAOYSA-N | PubChem[1] |
| Melting Point | 200-203°C | Chemsrc[2] |
| Appearance | Off-white to light brown solid (Predicted) | ChemicalBook[3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLD Pharm[4] |
Synthesis and Reactivity
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Amination of Dichloropyridazines
The following is a general protocol adapted from the synthesis of similar 3-amino-6-chloropyridazines and would require optimization for the specific synthesis of this compound.[3][5][6][7]
Materials:
-
3,6-dichloro-4,5-dimethylpyridazine (starting material)
-
Ammonia (aqueous or in a suitable solvent like ethanol)
-
Solvent (e.g., ethanol, DMF, or methylene dichloride)
-
Sealed reaction vessel
Procedure:
-
Dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent within a sealed reaction vessel.
-
Add a molar excess of ammonia to the solution.
-
Heat the reaction mixture to a temperature between 100-180°C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Reactivity and Further Functionalization
The chlorine atom at the 6-position of this compound is a versatile handle for further chemical modifications. Common reactions include:
-
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: To introduce a variety of primary or secondary amines.
These reactions allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Biological Activity
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[8][9][10] While no specific biological data for this compound has been reported, based on analogous compounds, it may possess one or more of the following activities:
-
Anti-inflammatory: Many pyridazinone derivatives are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[8][9][11]
-
Antimicrobial: Substituted pyridazines have shown activity against various bacterial and fungal strains.
-
Anticancer: The pyridazine nucleus is found in several compounds with cytotoxic effects against various cancer cell lines.
-
Kinase Inhibition: The pyridazine scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyridazine derivative.
Proposed Experimental Protocols for Biological Evaluation
The following are general protocols for assessing the potential biological activities of this compound. These protocols would need to be optimized for the specific experimental context.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound stock solution
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.
In Vitro Kinase Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add various concentrations of the test compound or vehicle control.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a specific temperature for a defined time.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled ATP.
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Safety and Handling
Based on the GHS hazard statements for this compound, the following precautions should be taken:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a research chemical with potential applications in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. While specific data on its synthesis and biological activity are currently limited, this guide provides a framework for its investigation based on the well-established chemistry and pharmacology of the pyridazine scaffold. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.
Disclaimer: This document is intended for informational purposes for research professionals and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained personnel in accordance with all applicable safety guidelines and regulations.
References
- 1. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine from Dichloropyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described is the regioselective amination of a 3,6-dichloro-4,5-dimethylpyridazine precursor. This transformation is a key step in the elaboration of the pyridazine core, enabling the introduction of a crucial amino group for further functionalization in the development of novel therapeutic agents.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The presence of a chlorine atom, an amino group, and two methyl groups on the pyridazine ring offers multiple points for chemical modification, making it a versatile scaffold in drug design.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloropyridazine starting material. The regioselectivity of this amination is a critical aspect of the synthesis, and reaction conditions can be optimized to favor the formation of the desired 3-amino-6-chloro isomer.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amination of dichloropyridazines, based on analogous transformations. These data provide a comparative overview to guide the optimization of the synthesis of this compound.
| Entry | Dichloropyridazine Substrate | Amine Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,6-dichloro-4-methylpyridazine | Liquid Ammonia | Ethanol | 120 | 12 | 87 (isomer mixture) | [Acta Chem. Scand. 15:1660-1666 (1961)][1] |
| 2 | 3,6-dichloropyridazine | Aqueous Ammonia | DMF | 100 | 9 | 90.63 | [CN104844523A][2] |
| 3 | 3,6-dichloropyridazine | Aqueous Ammonia | Dichloromethane | 100 | 9 | 82.60 | [CN104844523A][2] |
| 4 | 3,6-dichloropyridazine | Aqueous Ammonia | DMF | 130 | 7 | 95.70 | [CN104844523A][2] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor 3,6-dichloro-4,5-dimethylpyridazine and its subsequent amination to yield this compound.
Protocol 1: Synthesis of 3,6-dichloro-4,5-dimethylpyridazine
This protocol is based on the general method for the chlorination of pyridazine-3,6-diols.
Materials:
-
4,5-dimethylpyridazine-3,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4,5-dimethylpyridazine-3,6-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 eq) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Dilute the residue with ethyl acetate and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the mixture (pH ~8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,6-dichloro-4,5-dimethylpyridazine by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is adapted from procedures for the amination of similar chloropyridazines.[1][2]
Materials:
-
3,6-dichloro-4,5-dimethylpyridazine
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia)
-
Ethanol or DMF
-
Pressure vessel (sealed tube)
-
Heating source (oil bath)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add an excess of ammonia solution (e.g., 3.0 to 5.0 equivalents of ammonia in methanol or aqueous ammonia).
-
Seal the vessel and heat the reaction mixture to a temperature between 120-130°C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, concentrate the mixture under reduced pressure. If using an aqueous medium, proceed to extraction.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis process.
References
Synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is proposed as a two-step process commencing from a commercially available or synthetically accessible pyridazine precursor. The protocol is designed to be a comprehensive guide, outlining the necessary reagents, conditions, and purification methods.
I. Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one to yield the key intermediate, 3,6-dichloro-4,5-dimethylpyridazine. The subsequent step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms of the intermediate is displaced by an amino group using aqueous ammonia.
II. Experimental Protocols
Step 1: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine
This protocol is adapted from a known procedure for the synthesis of the dichlorinated intermediate.[1]
Materials:
-
6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
28% Aqueous ammonium hydroxide solution
-
Ethanol
-
Activated carbon
-
Silicon dioxide
Procedure:
-
In a suitable reaction vessel, a mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq), phosphorus oxychloride (a sufficient amount to act as both reagent and solvent), and diisopropylethylamine is prepared.
-
The reaction mixture is heated to 160 °C with stirring.
-
The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and 28% aqueous ammonium hydroxide solution is added until the suspension becomes alkaline, leading to the precipitation of a brown solid.
-
The precipitate is collected by filtration.
-
The crude product is dissolved in hot ethanol to remove any insoluble material.
-
Activated carbon is added to the ethanol solution, and the mixture is refluxed for a short period.
-
The hot solution is filtered through silicon dioxide to decolorize it.
-
The ethanol is removed under reduced pressure to yield the title compound as a white crystalline solid.
Step 2: Synthesis of this compound
This protocol is a generalized procedure based on the amination of similar 3,6-dichloropyridazines.[2][3]
Materials:
-
3,6-Dichloro-4,5-dimethylpyridazine
-
Aqueous ammonia (28-30%)
-
A suitable solvent such as 1,4-dioxane, N,N-dimethylformamide (DMF), or methylene dichloride.
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the mixture to a temperature between 100-150 °C for several hours (e.g., 9-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel and transfer the contents to a separatory funnel.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
III. Quantitative Data
The following table summarizes the expected and reported quantitative data for the synthesis. Please note that the yield for Step 2 is an estimation based on analogous reactions and may require optimization.
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dichloro-4,5-dimethylpyridazine | 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one | POCl₃, DIPEA | None | 160 | - | 69.2[1] |
| 2 | This compound | 3,6-Dichloro-4,5-dimethylpyridazine | Aqueous NH₃ | 1,4-Dioxane | 100-150 | 9-24 | 85-95 (Estimated) |
IV. Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Note and Protocol for the Purification of 6-Chloro-4,5-dimethylpyridazin-3-amine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in biologically active molecules.[1][2][3] The synthesis of this compound can result in a mixture containing starting materials, by-products, and other impurities. Therefore, an effective purification step is crucial to obtain a compound of high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a common and effective technique for the purification of pyridazine derivatives.[4][5][6]
Data Presentation
| Parameter | Expected Value | Notes |
| Purification Method | Silica Gel Flash Chromatography | Effective for separating compounds with different polarities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for pyridazine derivatives.[5][8] |
| Purity Achieved | >98% | Dependent on the impurity profile of the crude material. |
| Typical Yield | 80-95% | Recovery can be optimized by careful fraction collection. |
| Retention Factor (Rf) | 0.2-0.4 | This is an ideal range for good separation on TLC before scaling up to column chromatography. |
Experimental Protocols
This protocol details the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
-
High vacuum pump
Protocol:
-
Thin Layer Chromatography (TLC) Analysis:
-
Before performing column chromatography, determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
If peak tailing is observed, add a small amount (0.1-0.5%) of triethylamine to the mobile phase to improve the peak shape of the basic amine compound.[9][10]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder ("dry loading").[7] This method often leads to better resolution.[7]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Maintain a constant flow rate for optimal separation.
-
-
Fraction Collection:
-
Collect fractions as the compound elutes from the column. The fraction size will depend on the column size and the separation of the compounds.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that contain the pure this compound.
-
-
Solvent Removal and Drying:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified compound under a high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for the purification strategy of this compound.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of 6-Chloro-4,5-dimethylpyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many intermediates in multi-step syntheses, purification is a crucial step to ensure the integrity of subsequent reactions and the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
For pyridazine derivatives, various solvent systems have proven effective, including alcohols such as ethanol and isopropanol, as well as mixed solvent systems like ethanol/water.[2][3] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol and may require some empirical testing.
Experimental Protocol
This protocol details the steps for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Begin by determining the most suitable solvent. This can be done on a small scale by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good starting point for pyridazine derivatives would be ethanol or an ethanol/water mixture.[2][3] The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and a small volume of the chosen solvent. Gently heat the mixture on a hotplate with continuous stirring. Add the solvent portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot filtration step is necessary. This is performed by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Covering the mouth of the flask will prevent solvent evaporation and contamination. Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes to further decrease the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask. Ensure the filter paper is properly seated and wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual mother liquor containing impurities. It is important to use cold solvent to minimize the loss of the purified product.
-
Drying: Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Data Presentation
While specific experimental data for the recrystallization of this compound is not available, the following table illustrates the type of data that should be collected during the optimization of the protocol.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Crude Material (g) | 1.00 | 1.00 | 1.00 |
| Solvent System | Ethanol | Isopropanol | Ethanol/Water (9:1) |
| Volume of Solvent (mL) | 25 | 30 | 20 |
| Dissolution Temp. (°C) | 78 | 82 | 80 |
| Crystallization Time (h) | 4 | 4 | 4 |
| Yield of Pure Product (g) | Data to be collected | Data to be collected | Data to be collected |
| % Recovery | Data to be collected | Data to be collected | Data to be collected |
| Melting Point (°C) | Data to be collected | Data to be collected | Data to be collected |
| Purity (by HPLC/GC) | Data to be collected | Data to be collected | Data to be collected |
Visualizations
The following diagram outlines the general workflow for the recrystallization process.
References
Application Note: NMR Spectroscopic Characterization of 6-Chloro-4,5-dimethylpyridazin-3-amine
Abstract
This application note details a comprehensive protocol for the structural characterization of 6-Chloro-4,5-dimethylpyridazin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined provide a robust framework for researchers, scientists, and drug development professionals to confirm the chemical structure and purity of this heterocyclic amine. This document covers sample preparation, and data acquisition parameters for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and expected spectral data.
Introduction
This compound is a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, and potential biological activity, and for ensuring the quality of synthetic batches. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note provides a standardized protocol for the complete NMR characterization of this compound.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the recommended procedure for preparing an NMR sample of this compound.
-
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD))
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
Filtraion apparatus (e.g., pipette with a cotton plug)
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.
-
Filter the solution through a pipette with a small cotton plug directly into the NMR tube to remove any particulate matter.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz. The following are suggested parameters for a comprehensive characterization.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and connecting molecular fragments.
-
Data Presentation
The expected NMR data for this compound is summarized in the tables below. Chemical shifts are referenced to the residual solvent peak.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| NH₂ | (Broad singlet) | s | 2H |
| CH₃ (at C4) | (Singlet) | s | 3H |
| CH₃ (at C5) | (Singlet) | s | 3H |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C3 | (Aromatic region) |
| C4 | (Aromatic region) |
| C5 | (Aromatic region) |
| C6 | (Aromatic region) |
| CH₃ (at C4) | (Aliphatic region) |
| CH₃ (at C5) | (Aliphatic region) |
Visualizations
Caption: Molecular structure of the target compound.
Application Note: HPLC Analysis of 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-4,5-dimethylpyridazin-3-amine. This protocol is designed for researchers in pharmaceutical development and related fields requiring accurate determination of this compound for purity assessment, stability studies, and quality control. The described reversed-phase HPLC method is selective, linear, and precise, providing a reliable analytical tool for the characterization of this compound.
Introduction
This compound is a heterocyclic amine containing a pyridazine core. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Accurate and reliable analytical methods are crucial for the development and quality control of drug candidates and intermediates incorporating this scaffold. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound. The method is based on established principles for the separation of halogenated aromatic amines.[3][4]
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.
Materials and Equipment
-
Analyte: this compound (CAS: 76593-36-7), reference standard of known purity.[5][6]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade).
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl or PFP column could be considered as an alternative for different selectivity.[4]
-
Data Acquisition and Processing Software.
-
Standard laboratory glassware, filters, and consumables.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These conditions are a starting point and may require minor adjustments based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation and Results
The following tables summarize the expected quantitative data from the analysis.
System Suitability
System suitability parameters are established to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) | 0.8% |
Method Performance
| Parameter | Typical Result |
| Retention Time (tR) | Approximately 6.5 minutes |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for the HPLC analysis of this compound.
Disclaimer: This application note provides a general guideline. Method validation and optimization are required for specific applications and regulatory purposes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. This compound | CAS#:76593-36-7 | Chemsrc [chemsrc.com]
- 6. 76593-36-7|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 6-Chloro-4,5-dimethylpyridazin-3-amine as a Scaffold in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of 6-chloro-4,5-dimethylpyridazin-3-amine being used as a scaffold in medicinal chemistry. The following application notes and protocols are therefore based on the well-established use of analogous 6-chloropyridazine and related heterocyclic scaffolds in the development of kinase inhibitors. The provided data and procedures are representative examples to illustrate the potential applications of this scaffold and should be adapted and optimized for specific research purposes.
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of potent and selective kinase inhibitors. The arrangement of nitrogen atoms in the pyridazine ring allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The this compound scaffold offers several strategic advantages for drug design:
-
The 6-chloro group serves as a versatile synthetic handle for introducing a variety of substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.
-
The 3-amino group can act as a key hydrogen bond donor, anchoring the scaffold to the kinase hinge region. It can also be further functionalized to modulate physicochemical properties.
-
The 4,5-dimethyl groups can provide favorable van der Waals interactions within the ATP-binding pocket and can influence the overall conformation of the molecule, potentially leading to improved selectivity.
Given these features, this compound is a promising starting point for the synthesis of inhibitors targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders. A primary potential application, based on analogous structures, is the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Application: Development of VEGFR-2 Kinase Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The this compound scaffold can be elaborated to occupy the ATP-binding site of VEGFR-2, thereby blocking its signaling activity.
Hypothetical Synthesis of a VEGFR-2 Inhibitor
A plausible synthetic route to a hypothetical VEGFR-2 inhibitor derived from this compound is outlined below. This is based on common synthetic strategies for related kinase inhibitors.
Caption: Hypothetical synthetic workflow for a VEGFR-2 inhibitor.
Quantitative Data: Representative Pyrimidine-Based VEGFR-2 Inhibitors
The following table presents biological data for a series of pyrimidine-based VEGFR-2 inhibitors, which are structurally analogous to the potential derivatives of this compound. This data illustrates the potency that can be achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative Assay) | IC50 (µM) | Reference |
| 7d | VEGFR-2 | - | A549 (Lung Carcinoma) | 9.19 | [2] |
| 7d | VEGFR-2 | - | HepG2 (Hepatocellular Carcinoma) | 11.94 | [2] |
| 9s | VEGFR-2 | - | A549 (Lung Carcinoma) | 13.17 | [2] |
| 9s | VEGFR-2 | - | HepG2 (Hepatocellular Carcinoma) | 18.21 | [2] |
| 13n | VEGFR-2 | - | A549 (Lung Carcinoma) | 10.26 | [2] |
| 13n | VEGFR-2 | - | HepG2 (Hepatocellular Carcinoma) | 15.43 | [2] |
| Pazopanib | VEGFR-2 | - | A549 (Lung Carcinoma) | 21.18 | [2] |
| Pazopanib | VEGFR-2 | - | HepG2 (Hepatocellular Carcinoma) | 36.66 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(Aryl)-6-(4,5-dimethyl-3-aminopyridazinyl)amine (Hypothetical Intermediate)
This protocol describes a representative Buchwald-Hartwig amination reaction to couple an aromatic amine to the 6-position of the pyridazine scaffold.
Materials:
-
This compound
-
Substituted aryl amine (e.g., 4-fluoroaniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the substituted aryl amine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol details a method to determine the IC50 value of a test compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.[1][3][4][5]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Solid white 96-well or 384-well assay plates
-
Microplate reader capable of reading luminescence
Procedure:
Caption: Workflow for a luminescent VEGFR-2 kinase inhibition assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Prepare a master mix containing 5x Kinase Buffer, VEGFR-2 substrate, and water.
-
Add the master mix to the wells of a white 96-well plate.
-
Add the diluted test compound to the 'Test Inhibitor' wells.
-
Add buffer with DMSO to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.
-
Add diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add only buffer to the 'Blank' wells.
-
-
Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the 'Blank' reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the 'Positive Control'. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
VEGFR-2 activation by its ligand, VEGF-A, initiates a cascade of downstream signaling pathways that are crucial for angiogenesis. Small molecule inhibitors targeting VEGFR-2 block these downstream effects.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-Pyridazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 6-chloro-pyridazines as substrates. This class of reaction is a powerful tool for the synthesis of novel 6-aryl-pyridazine derivatives, which are important scaffolds in medicinal chemistry and materials science. Due to the relatively lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts, careful optimization of reaction conditions is crucial for achieving high yields.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with 6-chloro-pyridazines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the coupling of less reactive heteroaryl chlorides often necessitates more advanced catalytic systems.[1] Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts in combination with specialized ligands frequently provide superior results.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient substrates like 6-chloro-pyridazines, electron-rich and bulky phosphine ligands are often required to achieve high efficiency. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective in similar challenging coupling reactions.[2]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A range of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base is often dependent on the specific substrates and solvent, with stronger bases like K₃PO₄ sometimes being more effective for challenging couplings.[3]
-
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, and dimethoxyethane (DME), often in combination with water to dissolve the inorganic base.[4][5] Anhydrous conditions can also be employed with certain soluble bases.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and outcomes for the Suzuki coupling of 6-chloro-pyridazine derivatives with various arylboronic acids. This data provides a valuable starting point for reaction optimization.
Table 1: Suzuki Coupling of 6-Chloro-5-dialkylaminopyridazinones with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (5 mol%) | Base (3 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd-SPhos | K₃PO₄ | 1,4-Dioxane | 135-140 (MW) | 30 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd-SPhos | K₃PO₄ | 1,4-Dioxane | 135-140 (MW) | 30 | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd-SPhos | K₃PO₄ | 1,4-Dioxane | 135-140 (MW) | 30 | 65 |
| 4 | 3-Thienylboronic acid | Pd-SPhos | K₃PO₄ | 1,4-Dioxane | 135-140 (MW) | 30 | 58 |
Table 2: General Conditions for Suzuki Coupling of Substituted 3-Amino-6-chloropyridazines [5]
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
Experimental Protocols
The following protocols provide a detailed methodology for performing a Suzuki coupling reaction with a generic 6-chloro-pyridazine.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from the synthesis of 6-aryl-5-dialkylaminopyridazinones.[2]
Materials:
-
6-Chloro-pyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd-SPhos complex, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the 6-chloro-pyridazine derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 135-140 °C and maintain for 30 minutes with stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridazine derivative.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol provides a general method adaptable for various 6-chloro-pyridazine substrates.
Materials:
-
6-Chloro-pyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., DME/Ethanol/Water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-chloro-pyridazine derivative, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent system and the aqueous base.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling of 6-chloro-pyridazines.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. figshare.com [figshare.com]
- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dimethyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-3,6-dichloropyridazine is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functional groups at the 3- and 6-positions, leading to the synthesis of diverse chemical libraries for drug discovery and other applications. The dimethyl substituents at the 4- and 5-positions can influence the reactivity and provide steric hindrance, potentially leading to regioselective substitutions.
Derivatives of the pyridazine core have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1] This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 4,5-dimethyl-3,6-dichloropyridazine.
Applications in Drug Discovery
The 4,5-dimethylpyridazine scaffold is a privileged structure in the development of novel therapeutics. The ability to readily modify the core at two positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Activity: Pyridazine derivatives have emerged as promising anticancer agents by targeting critical signaling pathways involved in cancer cell proliferation and survival.[1] For instance, certain substituted pyridazines have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1), which are implicated in various cancers.[1] The 4,5-dimethyl substitution pattern has been specifically explored in the development of Hedgehog (Hh) signaling pathway inhibitors, a pathway crucial in the development of certain cancers like medulloblastoma.
Antimicrobial and Antifungal Activity: The pyridazine nucleus is a key component in a variety of compounds exhibiting antimicrobial and antifungal properties.[1] By introducing different nucleophiles, novel derivatives of 4,5-dimethyl-3,6-dichloropyridazine can be synthesized and screened for their efficacy against a range of bacterial and fungal pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.
Central Nervous System (CNS) Activity: Certain pyridazine derivatives have shown activity within the central nervous system.[1] For example, some have been found to modulate the Phospholipase D (PLD) signaling pathway, suggesting potential therapeutic applications in neurodegenerative diseases.[1] The 4,5-dimethyl substitution may influence the lipophilicity and blood-brain barrier permeability of these compounds, making this scaffold an interesting starting point for the design of novel CNS drugs.
General Reaction Scheme
Nucleophilic substitution on 4,5-dimethyl-3,6-dichloropyridazine typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridazine ring. The reaction can be performed sequentially to introduce two different nucleophiles.
Caption: General workflow for the sequential nucleophilic substitution on 4,5-dimethyl-3,6-dichloropyridazine.
Quantitative Data Summary
The following table summarizes representative data for nucleophilic substitution reactions on dichloropyridazine derivatives. While specific data for 4,5-dimethyl-3,6-dichloropyridazine is limited in the public domain, the provided data from analogous systems can guide reaction optimization.
| Nucleophile (Nu-H) | Substrate | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Ammonia (aq) | 3,6-Dichloropyridazine | Dichloromethane | - | 100 | 9 | 3-Amino-6-chloropyridazine | - | Generic |
| Thiophenol | 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Toluene | - | RT | 0.2 | 4-Chloro-5-(phenylthio)-2-cyanopyridazin-3(2H)-one | 94 | [2] |
| Phenol | 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Toluene | - | RT | 96 | 4-Chloro-5-phenoxy-2-cyanopyridazin-3(2H)-one | 80 | [2] |
| Aniline | 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Toluene | - | RT | 1 | 4-Chloro-5-anilino-2-cyanopyridazin-3(2H)-one | 85 | [2] |
| 2,3-Dimethylbuta-1,3-diene | 4,5-Dicyano-3,6-dimethylpyridazine | Chloroform | - | 110 | - | Tricyclic cage compound | 26 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-3-chloro-4,5-dimethylpyridazine
This protocol describes the monosubstitution of 4,5-dimethyl-3,6-dichloropyridazine with an amino group.
Materials:
-
4,5-Dimethyl-3,6-dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 4,5-dimethyl-3,6-dichloropyridazine (1.0 eq) in ethanol, add aqueous ammonia (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 6-amino-3-chloro-4,5-dimethylpyridazine.
Caption: Experimental workflow for the synthesis of 6-amino-3-chloro-4,5-dimethylpyridazine.
Protocol 2: General Procedure for Nucleophilic Substitution with Thiols
This protocol provides a general method for the substitution of a chlorine atom with a thiol nucleophile.
Materials:
-
6-Amino-3-chloro-4,5-dimethylpyridazine (or 4,5-dimethyl-3,6-dichloropyridazine for disubstitution)
-
Thiol (e.g., thiophenol, sodium thiomethoxide) (1.1 eq)
-
Base (e.g., NaH, K2CO3) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction, work-up, and purification equipment
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of the chloropyridazine derivative (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationships in Drug Discovery
The development of novel drugs from the 4,5-dimethylpyridazine scaffold follows a logical progression from initial synthesis to preclinical evaluation.
Caption: Logical workflow for the discovery of drug candidates from the 4,5-dimethylpyridazine scaffold.
Conclusion
4,5-Dimethyl-3,6-dichloropyridazine is a valuable and reactive scaffold for the synthesis of novel compounds with potential applications in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this versatile building block and to develop new molecules with desired biological activities. The ability to perform selective nucleophilic substitutions allows for the creation of diverse libraries of compounds, which can be screened for a wide range of therapeutic targets.
References
Application Notes and Protocols for the Use of 6-Chloro-4,5-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
This document provides detailed application notes and protocols for the prospective use of 6-Chloro-4,5-dimethylpyridazin-3-amine as a versatile building block in the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The amino group at the 3-position serves as a crucial hydrogen bond donor and a potential point for further modification to enhance potency and selectivity. The 4,5-dimethyl substitution provides a unique structural and electronic profile that can be exploited to achieve specific interactions within the kinase active site.
While extensive public data on kinase inhibitors derived specifically from this compound is limited, this document outlines hypothetical applications and detailed protocols based on established synthetic methodologies and structure-activity relationships of analogous pyridazine-containing kinase inhibitors.
Hypothetical Applications in Kinase Inhibitor Synthesis
Derivatives of this compound are anticipated to be potent and selective inhibitors of various kinases implicated in oncology and inflammatory diseases. The strategic functionalization of this scaffold can lead to the development of targeted therapies.
-
Oncology: By targeting kinases that are frequently mutated or overexpressed in cancer, such as Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) and cytosolic kinases (e.g., ABL, Src), inhibitors derived from this scaffold could exhibit anti-proliferative and anti-angiogenic effects.
-
Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling cascades, such as p38 MAPK and JAKs, presents a therapeutic strategy for conditions like rheumatoid arthritis and psoriasis.
Data Presentation: Representative Kinase Inhibitory Activity (Hypothetical Data)
The following table presents hypothetical inhibitory activities (IC50 values) of compounds that could be synthesized from this compound. These values are illustrative and based on data from structurally related kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| PDK-A01 | VEGFR2 | 25 |
| PDK-A02 | ABL1 | 15 |
| PDK-A03 | p38α MAPK | 50 |
| PDK-B01 | EGFR (T790M) | 40 |
| PDK-B02 | JAK2 | 30 |
Experimental Protocols
The following protocols provide representative synthetic routes for the derivatization of this compound and a general method for assessing the kinase inhibitory activity of the resulting compounds.
Protocol 1: Synthesis of 6-Aryl-4,5-dimethylpyridazin-3-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and SPhos (0.1 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-4,5-dimethylpyridazin-3-amine.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Test compound (synthesized pyridazine derivative)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the Eu-labeled antibody, the kinase, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the compound to bind to the kinase.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Second Incubation: Incubate the plate for another specified time (e.g., 60 minutes) in the dark to allow the tracer to bind to the kinase.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of kinase inhibitors.
Representative Kinase Signaling Pathway
Caption: Inhibition of a representative RTK signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine. Our goal is to help you optimize your synthetic protocols, improve yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A practical and common synthetic approach involves a two-step process starting from a suitable precursor. The general strategy is as follows:
-
Chlorination: Synthesis of the key intermediate, 3,6-Dichloro-4,5-dimethylpyridazine, from a dihydroxy precursor.
-
Selective Amination: A nucleophilic aromatic substitution (SNAr) reaction to introduce an amino group at the C3 position of the pyridazine ring.
Q2: What is a suitable starting material for the synthesis of the 3,6-Dichloro-4,5-dimethylpyridazine intermediate?
A2: A common starting material is 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one. This can be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) to yield 3,6-Dichloro-4,5-dimethylpyridazine.
Q3: What are the critical parameters to control during the amination of 3,6-Dichloro-4,5-dimethylpyridazine?
A3: The selective mono-amination is a critical step. Key parameters to control include:
-
Stoichiometry of the aminating agent: Using a controlled amount of the ammonia source is crucial to favor the formation of the desired mono-aminated product and minimize the formation of the di-aminated byproduct.
-
Reaction Temperature and Time: Careful control of temperature and reaction duration is necessary to achieve high selectivity. Higher temperatures and longer reaction times can lead to the formation of undesired side products.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity of the amination reaction.
Q4: What are the potential major by-products in this synthesis?
A4: The primary potential by-products include:
-
3,6-Diamino-4,5-dimethylpyridazine: Formed by the di-amination of the dichloropyridazine intermediate.
-
Isomeric Amination Product (3-Amino-6-chloro-4,5-dimethylpyridazine): Depending on the reaction conditions, amination might occur at the C6 position, leading to an isomeric product.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloro groups can occur, leading to hydroxy-pyridazine impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3,6-Dichloro-4,5-dimethylpyridazine (Step 1) | - Incomplete reaction due to insufficient chlorinating agent or low temperature.- Decomposition of the starting material or product at high temperatures. | - Increase the molar equivalents of the chlorinating agent (e.g., POCl₃).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.- Ensure the reaction is performed under anhydrous conditions. |
| Low Yield of this compound (Step 2) | - Inactive aminating agent.- Low reaction temperature or insufficient reaction time.- Poor quality of starting materials. | - Use a fresh, high-quality source of ammonia (e.g., a freshly prepared solution).- Optimize the reaction temperature and time by careful monitoring.- Ensure the purity of the 3,6-Dichloro-4,5-dimethylpyridazine. |
| Formation of Significant Amounts of 3,6-Diamino-4,5-dimethylpyridazine | - High reaction temperature.- Prolonged reaction time.- Large excess of the aminating agent. | - Lower the reaction temperature.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed.- Reduce the molar equivalents of the ammonia source. |
| Formation of Isomeric Amination Products | - The electronic and steric effects of the methyl groups may not be sufficient to direct the amination to a single position under all conditions. | - Screen different solvents to influence the regioselectivity.- Consider using a protected amine or a different aminating agent that may offer better selectivity.- Isomeric products may need to be separated by careful column chromatography or recrystallization. |
| Difficulty in Purifying the Final Product | - Impurities with similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification techniques such as preparative HPLC or recrystallization from different solvent systems. |
Experimental Protocols
Step 1: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine
This protocol is based on analogous procedures for the chlorination of dihydroxypyridazines.
Materials:
-
6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, carefully add 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,6-Dichloro-4,5-dimethylpyridazine by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the amination of dichloropyridazines.
Materials:
-
3,6-Dichloro-4,5-dimethylpyridazine
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Pressure vessel or sealed tube
-
Ethanol or Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, dissolve 3,6-Dichloro-4,5-dimethylpyridazine in a suitable solvent such as ethanol or methanol.
-
Add a solution of ammonia (a moderate excess, e.g., 1.5-3 equivalents) to the reaction mixture.
-
Seal the vessel and heat the reaction to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a pressure vessel was used, carefully vent it.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired product from any unreacted starting material, di-aminated by-product, and isomers.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of this compound and its precursor, based on analogous reactions. Actual results may vary depending on the specific experimental conditions.
Table 1: Reaction Parameters and Outcomes
| Step | Reactants | Key Reaction Parameters | Product | Yield (%) | Purity (%) |
| 1. Chlorination | 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one, POCl₃ | Reflux, 4-6 h | 3,6-Dichloro-4,5-dimethylpyridazine | 70-85 | >95 |
| 2. Amination | 3,6-Dichloro-4,5-dimethylpyridazine, NH₃ | 80-120 °C, 12-24 h | This compound | 50-70 | >98 (after purification) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for addressing low yield in the amination step.
Technical Support Center: Amination of Dichloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of dichloropyridazines. The information is presented in a question-and-answer format to directly address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of dichloropyridazines?
The two primary methods for the amination of dichloropyridazines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method is often used for the initial monoamination and involves reacting the dichloropyridazine with an amine, typically in the presence of a base at elevated temperatures.[1] The pyridazine ring is electron-deficient, which facilitates nucleophilic attack.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective, especially for less reactive aryl chlorides or for introducing a second amino group.[3] It requires a palladium catalyst, a phosphine ligand, and a base.[3]
Q2: Why is regioselectivity a concern in the amination of dichloropyridazines?
In unsymmetrically substituted dichloropyridazines, the two chlorine atoms may exhibit different reactivities. For instance, in 3,6-dichloropyridazine, both positions are electronically similar. However, in other isomers, electronic and steric factors can influence which chlorine is substituted first. In pyridine-like systems, positions analogous to the 2- and 4-positions are generally more activated towards nucleophilic attack.[4][5]
Q3: What are the key physicochemical properties of the pyridazine ring that influence its reactivity?
The pyridazine ring possesses unique properties that are important in drug design and influence its chemical reactivity. It has a high dipole moment, is weakly basic, and the two adjacent nitrogen atoms act as hydrogen bond acceptors.[6] The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the ring electron-deficient and thus susceptible to nucleophilic attack.[2]
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Aminated Product
Low or no conversion is a common problem, particularly when dealing with less reactive amines or when aiming for a second amination.
| Potential Cause | Recommended Solution | References |
| Insufficient Reaction Temperature | For SNAr reactions, high temperatures (e.g., 120-150°C) are often necessary. For Buchwald-Hartwig reactions, temperatures are typically in the 80-110°C range. | [3][7] |
| Inappropriate Base | For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required. Ensure the base is anhydrous and of high purity. | [1][8] |
| Poor Catalyst/Ligand Combination (Buchwald-Hartwig) | Aryl chlorides are less reactive than bromides or iodides. Use a pre-catalyst (e.g., G3 or G4 palladacycle) and bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos). | [8] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents. | [8] |
| Impure Solvents or Reagents | Use dry, high-purity solvents and reagents. Water can lead to hydrolysis of the starting material and deactivate the catalyst. | [8] |
Issue 2: Formation of Multiple Side Products
The formation of side products can complicate purification and reduce the yield of the desired compound.
| Side Product | Mitigation Strategy | References |
| Di-substituted Product (Over-amination) | Use a controlled stoichiometry of the amine (e.g., a slight excess of 1.2-1.5 equivalents for mono-amination). Lowering the reaction temperature or reaction time can also favor mono-substitution. In some cases, using a large excess of the amine (4-fold or more) can surprisingly suppress the formation of oligomeric side products in related systems. | [8][9] |
| Hydrodehalogenation (-Cl replaced by -H) | This is a common side reaction in Buchwald-Hartwig amination. Optimize the ligand-to-palladium ratio, as an excess of ligand can sometimes promote this pathway. Ensure strictly anhydrous conditions, as water can be a source of hydride. | [8] |
| Bis(indolyl)methane Formation (with indole nucleophiles) | In specific cases, such as the reaction with 5-trifluoromethylindole, the dichloropyridazine can act as a masked aldehyde, leading to the formation of a bis(indolyl)methane. This is a specific side reaction to be aware of when using indole-based nucleophiles. | [10] |
| Formation of Oligomers/Di-heteroarylation | This can be an issue in Pd-catalyzed reactions. Using a higher equivalent of the amine can sometimes favor the desired product over oligomerization. | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Mono-amination of 3,6-Dichloropyridazine (SNAr)
This protocol is adapted from a procedure for the synthesis of 5-methyl-pyridazin-3-amines.[10]
Materials:
-
3,6-dichloro-4-methyl-pyridazine
-
Corresponding amine
-
Ethyl acetate
-
Dichloromethane
-
Diethyl ether
Procedure:
-
A mixture of 3,6-dichloro-4-methyl-pyridazine (1.0 mmol) and the corresponding amine (3.0 mmol) is heated in a microwave reactor at 120°C for 15 minutes without a solvent.
-
After cooling, ethyl acetate is added, and the resulting white precipitate is filtered off.
-
The filtrate is evaporated, and the residue is taken up in dichloromethane and washed with water.
-
After evaporation of the dichloromethane, the residue is triturated with diethyl ether.
-
The product is filtered out as a white powder.
Protocol 2: Synthesis of 6-Propylpyridazin-3-amine via Amination (SNAr)
This protocol is adapted from procedures for the amination of chloropyridazines.[7]
Materials:
-
3-Chloro-6-propylpyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure vessel, dissolve 3-chloro-6-propylpyridazine (1.0 eq) in 1,4-dioxane.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the mixture to 120-150°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel and transfer the contents to a separatory funnel.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Visual Guides
Caption: Main reaction pathway and common side products in the amination of dichloropyridazines.
Caption: A logical workflow for troubleshooting low-yield amination reactions.
Caption: Key factors influencing the regioselectivity of amination on dichloropyridazines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting low yield in 6-Chloro-4,5-dimethylpyridazin-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: Verify the purity of your starting materials, particularly the dichloropyridazine precursor and the amine source. Impurities can interfere with the reaction.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can lead to degradation of reagents and catalysts.
-
Solvent Purity: Use anhydrous solvents, as water can react with reagents and quench the reaction.
Reaction Condition Optimization:
If the initial checks do not resolve the issue, consider optimizing the reaction conditions. The following table summarizes potential starting points for optimization based on common synthetic routes.
| Parameter | Standard Condition | Optimization Strategy | Potential Impact on Yield |
| Temperature | 80-120 °C | Gradually increase or decrease in 10 °C increments. | Can improve reaction rate and prevent decomposition. |
| Reaction Time | 12-24 hours | Monitor reaction progress using TLC or LC-MS to determine optimal time. | Prevents formation of degradation products from prolonged heating. |
| Base | K₂CO₃, Na₂CO₃ | Screen alternative bases such as Cs₂CO₃ or organic bases like triethylamine. | Base strength and solubility can significantly influence reaction efficiency. |
| Solvent | Dioxane, Toluene | Test other aprotic polar solvents like DMF or DMSO. | Solvent polarity can affect reagent solubility and reaction kinetics. |
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
Answer: The formation of side products is a common cause of low yield and purification challenges. Potential side products in this synthesis include:
-
Over-amination: Reaction at the second chlorine position to form a diamino-pyridazine derivative.
-
Hydrolysis: If water is present, the chloro group can be hydrolyzed to a hydroxyl group, forming a pyridazinone derivative.
-
Starting Material: Incomplete reaction will result in the presence of the starting dichloropyridazine.
To minimize side products, ensure precise control over stoichiometry, use anhydrous conditions, and monitor the reaction to avoid excessive reaction times.
Question: How can I effectively purify the final product?
Answer: Purification of this compound typically involves column chromatography.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The optimal solvent system should be determined by TLC analysis.
If co-eluting impurities are an issue, consider switching to a different stationary phase, such as alumina, or employing reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective final purification step.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 3,6-dichloro-4,5-dimethylpyridazine with an ammonia source, such as aqueous or gaseous ammonia, in a suitable solvent like ethanol or dioxane under elevated temperature and pressure.[2][3]
Q2: What analytical techniques are recommended for characterizing the final product?
A2: Standard analytical techniques for structure confirmation and purity assessment include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Q3: My purified product shows peak tailing in HPLC analysis. What could be the cause?
A3: Peak tailing for amine-containing compounds is often due to interactions with acidic silanol groups on standard silica-based HPLC columns.[1] To mitigate this, you can use a base-deactivated column or add a small amount of a basic modifier, like triethylamine, to your mobile phase.[1]
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is detailed below.
Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent the vessel and transfer the contents to a separatory funnel. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Improving the Purity of 6-Chloro-4,5-dimethylpyridazin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-Chloro-4,5-dimethylpyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is off-white to light brown. Is this normal, and how can I decolorize it?
A1: The appearance of a slight color (off-white to light brown) can be common for this compound and may indicate the presence of minor impurities.[1] If a higher purity, colorless solid is required, a decolorization step can be incorporated into the purification protocol. This is typically done by adding a small amount of activated charcoal to a solution of the crude product before filtration.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Based on analogous pyridazine syntheses, common impurities may include unreacted starting materials such as 3,6-dichloro-4,5-dimethylpyridazine, and potential side-products from incomplete reactions.[2] The specific impurities will depend on the synthetic route employed.
Q3: I am observing poor solubility of my crude product in common organic solvents. How can I overcome this for effective purification?
A3: Heterocyclic amines like this compound can exhibit poor solubility due to strong crystal lattice energy.[3] To overcome this, you can try a co-solvent system, gently heat the solvent to increase solubility, or use more polar aprotic solvents like N,N-dimethylformamide (DMF).[3] For recrystallization, it is crucial to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
Q4: My purified compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification steps, such as recrystallization or column chromatography, are recommended to improve the purity.
Q5: How should I store the purified this compound?
A5: It is recommended to store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability and prevent degradation.[4]
Troubleshooting Guide
Q1: After recrystallization, the yield of my this compound is very low. What are the possible reasons and solutions?
A1: Low recovery after recrystallization can be due to several factors:
-
Too much solvent was used: This can prevent the solution from becoming saturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor.
-
Solution: Reduce the initial volume of solvent used. You can also try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling it again to recover more crystals.[5]
-
-
The wrong solvent system was chosen: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Perform small-scale solvent screening to identify a more suitable solvent or solvent mixture.
-
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely and be lost.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[5]
-
Q2: I am trying to purify my compound using silica gel column chromatography, but an impurity is co-eluting with my product. How can I improve the separation?
A2: Co-elution of impurities is a common challenge in chromatography. Here are some strategies to improve separation:
-
Optimize the mobile phase: A systematic trial of different solvent systems with varying polarities can enhance separation.[6] Consider using a gradient elution where the solvent polarity is gradually changed during the chromatography run.[6]
-
Change the stationary phase: If you are using standard silica gel, switching to a different stationary phase like alumina or using reverse-phase chromatography (e.g., C18) could alter the elution profile and lead to better separation.[6]
-
Consider an alternative purification technique: If chromatography is ineffective, recrystallization may be a better option for removing the specific impurity, provided it has a different solubility profile.[2][6]
Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil.[5] Add a small amount of additional solvent and allow the solution to cool more slowly.[5] Using a solvent with a lower boiling point might also be beneficial.[5] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also help.[5]
Data Presentation
Table 1: Potential Impurities and Recommended Analytical Methods
| Potential Impurity | Likely Source | Recommended Analytical Method(s) |
| 3,6-dichloro-4,5-dimethylpyridazine | Unreacted starting material | HPLC, GC-MS, NMR |
| Isomeric Aminopyridazines | Side reaction during amination | HPLC, LC-MS, NMR |
| Diamino-substituted pyridazine | Overreaction with ammonia/amine source | HPLC, LC-MS |
| Residual Solvents | From reaction or purification | GC-MS, NMR |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane) dropwise at room temperature until a slurry is formed. If the compound is insoluble, gently heat the mixture. The ideal solvent will dissolve the compound completely upon heating but show low solubility at room temperature.[5]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[5] Dry the crystals in a vacuum oven at a suitable temperature.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Let the excess solvent drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Add the mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to the top of the column and begin collecting fractions.[7] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[6]
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the purity of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pyridazine Derivative Synthesis Scale-Up
Welcome to the Technical Support Center for the scale-up of pyridazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale experiments to pilot or industrial-scale production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges to anticipate when scaling up pyridazine derivative synthesis?
A1: The most significant challenges typically revolve around reaction control, safety, and product isolation. Key issues include:
-
Exothermic Reactions: Many pyridazine syntheses, particularly those involving hydrazine, can be highly exothermic. Managing heat dissipation is critical at a larger scale to prevent thermal runaway.
-
Reagent Handling and Safety: The use of hazardous reagents like hydrazine and sodium azide requires stringent safety protocols, especially at scale.[1] Hydrazine, for instance, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots," uneven reaction progression, and the formation of impurities.
-
Purification and Isolation: Methods like chromatography that are feasible at the lab scale may not be practical or economical for large quantities. Developing robust crystallization and filtration processes is crucial.
-
Yield Optimization: Lab-scale yields may not be directly translatable to a larger scale due to the factors mentioned above. Process optimization is often necessary to maintain acceptable yields.
Q2: How can I mitigate the risks associated with using hydrazine at an industrial scale?
A2: Due to its hazardous nature, careful handling of hydrazine is paramount. Consider the following strategies:
-
Engineering Controls: Use a closed system for transfers and reactions to minimize exposure. Ensure adequate ventilation and consider installing scrubbers to handle any potential vapor release.
-
Process Controls: Implement controlled addition of hydrazine to manage the reaction exotherm. Use a reliable cooling system for the reactor.
-
Alternative Reagents: Where possible, explore alternative, less hazardous reagents or synthetic pathways that avoid hydrazine.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection.
Q3: My yield dropped significantly when I moved from a 1g scale to a 100g scale. What are the likely causes?
A3: A drop in yield during scale-up is a common issue. Potential causes include:
-
Inefficient Heat Transfer: In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to side reactions or product degradation.
-
Poor Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Longer Reaction Times: The time required to heat or cool a large reactor is longer, which can affect reaction kinetics and product stability.
-
Changes in Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. A rate that works on a small scale may not be optimal for a larger batch.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the scale-up of pyridazine derivative synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting materials or product at higher temperatures. 3. Inefficient mixing leading to localized reactions. | 1. Optimize reaction temperature and time at the larger scale. 2. Perform a thermal stability study of your reactants and products. 3. Improve agitation or consider a different reactor design. |
| Formation of Impurities | 1. "Hot spots" in the reactor due to poor heat dissipation. 2. Side reactions favored at higher concentrations or temperatures. 3. Air or moisture sensitivity of reactants or intermediates. | 1. Ensure efficient cooling and consider a semi-batch process with controlled addition of a key reactant. 2. Re-optimize reaction conditions (temperature, concentration, stoichiometry) for the larger scale. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | 1. Product oiling out instead of crystallizing. 2. Poor filterability of the solid product. 3. Co-precipitation of impurities. | 1. Screen for suitable crystallization solvents and optimize the cooling profile. 2. Investigate different filtration techniques or consider adjusting the particle size through controlled crystallization. 3. Add a purification step before final isolation, such as a carbon treatment or a reslurry in a suitable solvent. |
| Thermal Runaway | 1. Highly exothermic reaction. 2. Inadequate cooling capacity of the reactor. 3. Accumulation of unreacted starting materials followed by a rapid reaction. | 1. Perform calorimetric studies (e.g., DSC, ARC) to understand the thermal hazards. 2. Ensure the reactor's cooling system is sufficient for the heat generated. 3. Implement a semi-batch or continuous feed of the limiting reagent to control the reaction rate. |
Data Presentation
The following table provides an illustrative comparison of a hypothetical pyridazine synthesis at different scales.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reactant A | 1.0 g | 1.0 kg |
| Reactant B (Hydrazine) | 0.5 g | 0.5 kg |
| Solvent Volume | 20 mL | 20 L |
| Reaction Temperature | 80°C | 80°C |
| Reaction Time | 2 hours | 4 hours |
| Yield | 85% | 70% |
| Purity (by HPLC) | 98% | 95% |
Note: This data is illustrative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3-Methylpyridazine
This protocol is adapted for a larger scale synthesis.
Materials:
-
Methylglyoxal (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
1 M Sodium Hydroxide solution
Procedure:
-
To a solution of methylglyoxal in ethanol at 0°C in a temperature-controlled reactor, slowly add hydrazine hydrate while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 1 M sodium hydroxide solution.
-
Isolate the product through appropriate work-up and purification steps.
Protocol 2: Free-Radical Bromination of 3-Methylpyridazine
Materials:
-
3-Methylpyridazine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride
Procedure:
-
Dissolve 3-methylpyridazine in carbon tetrachloride in a suitable reactor.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-(bromomethyl)pyridazine.
Visualizations
Caption: A generalized experimental workflow for pyridazine derivative synthesis.
Caption: A troubleshooting decision tree for low yield in scale-up.
References
Alternative reagents for the amination of 6-chloropyridazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amination of 6-chloropyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of 6-chloropyridazines?
The most common methods include Nucleophilic Aromatic Substitution (SNAr), particularly under microwave irradiation, and Palladium-catalyzed Buchwald-Hartwig amination. Emerging alternatives include Nickel-catalyzed and photoredox-catalyzed C-N coupling reactions.
Q2: Why is my Buchwald-Hartwig amination of 6-chloropyridazine failing or giving low yields?
Low or no conversion in the Buchwald-Hartwig amination of chloropyridazines is a frequent issue. This is primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Key factors to check include the choice and loading of the palladium catalyst and ligand, reaction temperature, and the purity of reagents and solvents.[1]
Q3: What are the advantages of using microwave irradiation for the amination of 6-chloropyridazines?
Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields for the amination of chloro-heterocycles like chloropurines and pyridazines.[2][3] For instance, a microwave-assisted SNAr of 3,6-dichloropyridazine with ammonium hydroxide can achieve a high yield in just 30 minutes.[2]
Q4: Can I use Nickel catalysts as an alternative to Palladium for the amination of 6-chloropyridazines?
Yes, nickel-catalyzed amination is a viable and often more cost-effective alternative to palladium-catalyzed methods for aryl chlorides.[4] Nickel catalysts have shown broad substrate scope, including heteroaryl chlorides, and can provide good to excellent yields.[4]
Q5: What is photoredox catalysis and can it be used for the amination of 6-chloropyridazines?
Photoredox catalysis uses visible light to initiate a chemical reaction via a photocatalyst. This method has been successfully applied to the C-N cross-coupling of (hetero)aryl halides with various amines, often in conjunction with a nickel co-catalyst. It offers a mild and efficient alternative to traditional thermal methods.
Q6: I am observing hydrodehalogenation of my 6-chloropyridazine. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed aminations.[1] It can be suppressed by using scrupulously anhydrous and pure reagents and solvents, a slight excess of the amine nucleophile, and ensuring a strictly inert atmosphere.[1] The choice of a highly active catalyst system that promotes rapid reductive elimination of the desired product can also minimize this side reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently. Consider using a pre-catalyst (e.g., G3 or G4 palladacycle) for cleaner and more efficient generation of the active catalyst.[1] |
| Ineffective Ligand | Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1] |
| Insufficient Catalyst Loading | For challenging substrates like 6-chloropyridazine, increasing the catalyst loading from the typical 1-2 mol% to up to 5 mol% may be necessary.[1] |
| Low Reaction Temperature | The oxidative addition of the C-Cl bond often requires elevated temperatures, typically in the range of 80-110 °C.[1] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.[1] |
| Inappropriate Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally most effective.[1] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[1] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation Product | The reductive elimination of the desired product is slow, allowing for competing pathways. This can be exacerbated by trace amounts of water. | Ensure strictly anhydrous conditions for all reagents and solvents.[1] Use a slight excess of the amine (1.2-1.5 equivalents).[1] Employ a more active catalyst system to accelerate the desired reaction. |
| Bis-amination (on dichloropyridazines) | If starting with a di-substituted pyridazine, reaction at both chloro-positions can occur. | Control the stoichiometry of the amine nucleophile carefully. Lowering the reaction temperature and time may also improve selectivity. |
| Reaction with Solvent | Some solvents can react with the catalyst or intermediates. | Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[6] Toluene, 1,4-dioxane, and THF are generally preferred.[6] |
Comparative Data of Amination Methods
| Method | Reagents/Catalyst | Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Microwave SNAr | NH₄OH | Ammonia | - | 120 | 0.5 | 87 | [2] |
| SNAr | Aqueous Ammonia | Ammonia | 1,4-Dioxane | 100 | Overnight | - | [7] |
| Buchwald-Hartwig | Pd₂(dba)₃, Bulky Biaryl Ligand | Various | Toluene | 100 | - | Good | [6] |
| Nickel-Catalyzed | Ni(COD)₂, DPPF or 1,10-phenanthroline | Primary & Secondary | Toluene | - | - | Moderate to Excellent | [4] |
| Photoredox/Nickel | Ni(II) salt, Photoredox catalyst | Various | - | RT | 0.17-1.67 | - | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Amination with Ammonia
This protocol is adapted from the synthesis of 3-amino-6-chloropyridazine.[2]
-
Reagent Preparation: To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and an aqueous solution of the desired amine (e.g., NH₄OH, 5 mL).
-
Reaction Setup: Seal the vial with a lid.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate for 30 minutes at 120°C (300W power).
-
Work-up: After cooling, the precipitate is collected by filtration, washed with a mixture of ethyl acetate and hexane (3:7), and dried to yield the aminated product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that may require optimization for specific substrates.
-
Inert Atmosphere: Charge a flame-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the 6-chloropyridazine (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Protocol 3: General Procedure for Nickel-Catalyzed Amination
This protocol is based on general procedures for the nickel-catalyzed amination of aryl chlorides.[4]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add Ni(COD)₂ (5-10 mol%), the ligand (e.g., DPPF or 1,10-phenanthroline, 5-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv) to a reaction vessel.
-
Reagent Addition: Add the 6-chloropyridazine (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
Caption: General experimental workflow for the amination of 6-chloropyridazines.
Caption: Troubleshooting decision tree for the amination of 6-chloropyridazines.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyridazine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance and troubleshooting strategies for overcoming the common challenge of poor solubility of pyridazine intermediates in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyridazine intermediates have poor solubility?
A1: The solubility of pyridazine derivatives is influenced by a combination of factors related to their molecular structure. The pyridazine ring itself has a significant dipole moment and hydrogen bonding capabilities, which can lead to strong intermolecular interactions and high crystal lattice energy.[1][2] These strong interactions in the solid state require a substantial amount of energy to overcome, resulting in poor solubility in many common organic solvents. Additionally, the presence of various substituents on the pyridazine ring can further impact solubility by altering polarity, molecular weight, and crystal packing.
Q2: What are the first steps I should take when encountering a poorly soluble pyridazine intermediate?
A2: When faced with a solubility issue, a systematic approach is recommended. Start with the simplest and most direct methods before moving to more complex solutions. The initial steps should be:
-
Solvent Screening: Test the solubility of your intermediate in a range of common solvents with varying polarities.
-
Temperature Adjustment: Attempt to dissolve the compound by gently heating the solvent. Many compounds exhibit significantly increased solubility at higher temperatures.
-
Co-solvent System: If a single solvent is ineffective, try a mixture of two or more miscible solvents to fine-tune the polarity of the medium.
Q3: Which solvents are generally most effective for dissolving pyridazine intermediates?
A3: While the ideal solvent is highly dependent on the specific structure of the pyridazine derivative, several polar aprotic solvents are often effective. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Dioxane
Alcohols such as ethanol and methanol can also be good choices, sometimes in combination with other solvents.[3]
Q4: How can I use pH to my advantage to improve the solubility of my pyridazine intermediate?
A4: Many pyridazine intermediates contain basic nitrogen atoms that can be protonated to form more soluble salts. If your pyridazine derivative has a basic handle (like an amino group), adjusting the pH of the reaction mixture to the acidic side can significantly enhance its solubility in protic solvents like water or alcohols.[4] This can be achieved by adding a small amount of a suitable acid. Conversely, if your pyridazine has an acidic proton, the addition of a base can form a more soluble salt.
Q5: My pyridazine product is precipitating out of the reaction mixture. What can I do?
A5: Product precipitation during a reaction can be managed in several ways:
-
Increase the solvent volume: This can help to keep the product in solution as its concentration increases.
-
Add a co-solvent: Introduce a solvent in which the product is more soluble.
-
Increase the reaction temperature: This can often increase the solubility of the product.
-
If precipitation is desired for purification: Allow the reaction to cool slowly to promote the formation of pure crystals rather than an amorphous solid.[5]
Q6: Are there any advanced techniques for extremely insoluble pyridazine intermediates?
A6: For particularly challenging cases, you might consider the use of solubility-enhancing tags. While more common in the synthesis of peptides and proteins, this strategy involves covalently attaching a highly soluble small molecule or functional group to your pyridazine intermediate.[6] This tag can improve the overall solubility of the molecule, and can often be cleaved off in a subsequent step. However, this approach adds synthetic steps and should be considered when other methods have failed.
Troubleshooting Guides
Issue 1: Pyridazine Intermediate Insoluble in Reaction Solvent
dot
Caption: Troubleshooting workflow for an insoluble pyridazine intermediate.
Troubleshooting Steps:
-
Initial Observation: The pyridazine starting material does not dissolve in the chosen reaction solvent at room temperature.
-
Solvent Screening: Test the solubility of a small amount of the intermediate in various solvents such as DMF, DMSO, NMP, THF, dioxane, and acetonitrile.
-
Temperature Increase: If a promising solvent is identified but solubility is limited, gradually heat the mixture while stirring. Monitor for dissolution and any signs of decomposition.
-
Co-solvent System: If the intermediate is partially soluble in one solvent and more soluble in another, try a mixture of the two. For example, if your reaction is in a less polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF can be effective.
-
pH Adjustment: If the pyridazine has a basic nitrogen, add a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) to see if the protonated form is more soluble.
Issue 2: Product Crystallizes or "Oils Out" During Workup
dot
Caption: Decision-making process for handling product precipitation during workup.
Troubleshooting Steps:
-
Initial Observation: Upon adding an anti-solvent or during extraction, the desired product either precipitates as a solid or separates as an oil.
-
Isolate the Product: If a solid precipitates, it can be isolated by filtration.[7] If it oils out, try to decant the solvent or extract the aqueous layer carefully.
-
Wash the Precipitate/Oil: Wash the isolated product with a solvent in which the impurities are soluble but the product is not. This can help to remove trapped starting materials or byproducts.
-
Trituration: If the product is an amorphous or oily solid, try adding a small amount of a non-polar solvent (e.g., hexanes or diethyl ether) and stirring vigorously. This can sometimes induce crystallization and result in a free-flowing solid.
-
Recrystallization: Dissolve the impure product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. This can yield highly pure crystalline material.[8]
Quantitative Data
The solubility of pyridazine intermediates can vary significantly with the solvent and temperature. Below is a summary of the mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one in various solvents at different temperatures.
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 5.75 x 10⁻⁶ | 6.89 x 10⁻⁶ | 8.25 x 10⁻⁶ | 1.02 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.91 x 10⁻³ | 3.41 x 10⁻³ | 4.01 x 10⁻³ | 4.60 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.88 x 10⁻³ | 5.67 x 10⁻³ | 6.58 x 10⁻³ | 7.42 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.39 x 10⁻² | 1.57 x 10⁻² | 1.74 x 10⁻² | 1.93 x 10⁻² | 2.11 x 10⁻² |
| Ethyl Acetate | 5.92 x 10⁻² | 6.51 x 10⁻² | 7.10 x 10⁻² | 7.62 x 10⁻² | 8.10 x 10⁻² |
| DMSO | 4.03 x 10⁻¹ | 4.21 x 10⁻¹ | 4.38 x 10⁻¹ | 4.55 x 10⁻¹ | 4.73 x 10⁻¹ |
Data adapted from the study of 6-phenyl-pyridazin-3(2H)-one.[9][10]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent for a poorly soluble pyridazine intermediate.
Materials:
-
Pyridazine intermediate
-
A selection of solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, NMP, Ethanol, Methanol, Acetonitrile)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Place a small, accurately weighed amount of the pyridazine intermediate (e.g., 5-10 mg) into each vial.
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Stir the mixtures at room temperature for 10-15 minutes and visually assess the solubility.
-
For any solvents that show partial or no solubility, gradually increase the temperature in 10-15°C increments.
-
Hold at each temperature for 5-10 minutes, observing for dissolution. Note the temperature at which the compound fully dissolves.
-
If a single solvent is not effective, try binary mixtures of the most promising solvents. Start with a high ratio of the better solvent and gradually increase the proportion of the poorer solvent.
Protocol 2: Suzuki-Miyaura Coupling of a Poorly Soluble Bromopyridazine
This protocol provides a starting point for a Suzuki-Miyaura reaction with a pyridazine intermediate that has limited solubility.
Materials:
-
Bromopyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9]
-
Solvent system (e.g., Dioxane/water 4:1, or DMF)[9]
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridazine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature where the starting materials are soluble (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[11]
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Preventing byproduct formation in Suzuki coupling of chloropyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of chloropyridazines. The following information is designed to address common challenges and optimize reaction conditions to prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyridazine is resulting in a low yield of the desired product and significant amounts of homocoupling byproduct. What are the primary causes and how can I prevent this?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or palladium(II) species.[1] Chloropyridazines, being electron-deficient, can be challenging substrates, and their coupling requires carefully optimized conditions to favor the desired cross-coupling over homocoupling.
Primary Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[2]
-
Use of Pd(II) Pre-catalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) catalyst. This reduction can be accompanied by the homocoupling of the boronic acid.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not efficiently promote the cross-coupling pathway.
Strategies to Prevent Homocoupling:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the need for in-situ reduction and thereby minimize homocoupling.[1]
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, are often effective in promoting the desired reductive elimination step of the cross-coupling cycle and sterically hindering the formation of intermediates that lead to homocoupling.[4][5]
-
Optimize the Base: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are generally less likely to promote homocoupling compared to stronger bases.[3]
Q2: I am observing a significant amount of dehalogenation byproduct (the chloropyridazine is converted back to the corresponding pyridazine). What causes this and what are the solutions?
A2: Dehalogenation is another common side reaction in Suzuki coupling, where the chloro-substituent on the pyridazine ring is replaced by a hydrogen atom. This side reaction can become significant, especially with electron-deficient heteroaryl chlorides.
Primary Causes of Dehalogenation:
-
Source of Hydride: The hydride source for dehalogenation can be impurities in the reagents or solvents, or in some cases, the solvent itself (e.g., alcohols) or additives.
-
Catalyst System: Certain palladium catalyst systems may be more prone to promoting dehalogenation.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the incidence of dehalogenation.[1]
Strategies to Prevent Dehalogenation:
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and free from water and other potential hydride sources.
-
Protecting Groups: In some cases, protecting a reactive N-H group on the heterocyclic substrate can suppress dehalogenation.[6]
-
Choice of Halogen: If possible, using a bromo- or iodo-pyridazine instead of a chloropyridazine can sometimes reduce the propensity for dehalogenation, as the C-Cl bond is generally less reactive.[7]
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different phosphine ligands can help identify a system that minimizes this side reaction.
Q3: The Suzuki coupling of my dichloropyridazine is not selective, leading to a mixture of mono- and di-substituted products. How can I control the selectivity?
A3: Achieving selective mono-arylation of dichloropyridazines can be challenging due to the two reactive sites. The inherent electronic properties of the pyridazine ring often favor reaction at one position over the other, but reaction conditions can be tuned to enhance this selectivity.
Strategies for Controlling Selectivity:
-
Ligand Control: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of the coupling. For 3,5-dichloropyridazines, for instance, different ligands can direct the coupling to either the 3- or 5-position.[8]
-
Stoichiometry of the Boronic Acid: Using a stoichiometric amount or a slight excess of the boronic acid (e.g., 1.0-1.2 equivalents) can favor mono-substitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the desired mono-arylation has occurred, preventing the second coupling.
-
Catalyst Loading: In some cases, a lower catalyst loading may improve selectivity.
Data Presentation
The following tables summarize quantitative data from studies on the Suzuki coupling of related chloro-heterocycles, which can serve as a guide for optimizing reactions with chloropyridazines.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3]
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.
Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling [3]
| Base | Relative Yield |
| K₃PO₄ | High |
| Cs₂CO₃ | High |
| K₂CO₃ | Moderate to High |
| Na₂CO₃ | Moderate |
Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.
Table 3: Screening of Catalyst Loading for Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine [9]
| Catalyst Loading (mol%) | Yield (%) |
| 5 | >95 |
| 3 | >95 |
| 2 | >95 |
| 1 | >95 |
| 0.5 | >95 |
| 0.2 | 85 |
| 0.05 | 60 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridazine (Conventional Heating)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloropyridazine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyridazine [9]
Materials:
-
Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave vial, add the dichloropyridazine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 15-20 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major byproduct formation pathways in Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
Stability of 6-Chloro-4,5-dimethylpyridazin-3-amine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloro-4,5-dimethylpyridazin-3-amine in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during a reaction?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, the presence of strong nucleophiles or bases, exposure to light, and the choice of solvent. High temperatures can lead to thermal decomposition, while strongly acidic or basic conditions may promote hydrolysis or other degradation pathways.
Q2: What are the likely degradation pathways for this compound under harsh reaction conditions?
A2: While specific degradation pathways for this exact molecule are not extensively documented, related pyridazine derivatives can undergo several transformations. Potential degradation pathways may include:
-
Hydrolysis of the chloro group: Under aqueous acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, forming the corresponding pyridazinone derivative.
-
Ring opening: Under forcing conditions, the pyridazine ring may be susceptible to cleavage.
-
N-N bond cleavage: In the presence of strong reducing or oxidizing agents or at very high temperatures, the nitrogen-nitrogen bond within the pyridazine ring could potentially cleave, leading to a variety of decomposition products.[1]
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: this compound is a weak base and can react with strong acids to form salts.[2] It may also be susceptible to reaction with strong nucleophiles, which could displace the chloro group. While soluble in some organic solvents like alcohols and ethers, its solubility in water is low.[2] Care should be taken when using highly reactive reagents, and preliminary compatibility tests are recommended.
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability of the compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, electrochemical, or mass spectrometric detection is a common and effective method for quantifying the parent compound and detecting potential degradation products.[3][4][5][6] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction progress and the appearance of byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
If you are experiencing low yields or incomplete consumption of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action |
| Degradation of Starting Material | High reaction temperatures can lead to decomposition.[1] Consider running the reaction at a lower temperature for a longer duration. Analyze a sample of the starting material by HPLC or NMR to confirm its purity before use. |
| Inappropriate Base | For reactions like Suzuki or Buchwald-Hartwig couplings, the choice of base is critical. If a weak base is used, the reaction may not proceed to completion. Conversely, a very strong base might promote side reactions. Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Solvent Effects | The polarity and purity of the solvent can impact reaction rate and stability. Ensure the use of dry, degassed solvents, especially for palladium-catalyzed reactions. Consider alternative solvents or co-solvent systems to improve solubility and stability.[1][7] |
| Catalyst Inactivation | In palladium-catalyzed reactions, the nitrogen atoms of the pyridazine ring can coordinate to the metal center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can often mitigate this issue. |
| Presence of Oxygen or Water | For many organometallic reactions, the presence of oxygen or water can lead to side reactions such as protodeboronation in Suzuki couplings or catalyst deactivation. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Formation of Unidentified Impurities
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of byproducts.
Logical Flow for Impurity Identification
Caption: Logical flow for impurity identification and mitigation.
| Observed Impurity | Potential Cause | Recommended Action |
| Product with mass corresponding to hydrolysis | Presence of water in the reaction mixture, potentially in combination with acidic or basic conditions. | Use anhydrous solvents and reagents. If an aqueous base is required, consider using a biphasic system or a phase-transfer catalyst to minimize contact of the starting material with the aqueous layer. |
| Dehalogenated byproduct | Certain bases or high temperatures can promote the replacement of the chloro group with a hydrogen atom. This is a known side reaction for chloropyridines. | Screen milder bases or lower the reaction temperature. The choice of palladium catalyst and ligand can also influence the extent of dehalogenation. |
| Formation of multiple products | This could be due to a variety of side reactions, including N-alkylation at different positions if alkylating agents are used, or ring cleavage under harsh conditions.[1] | Optimize reaction conditions by systematically varying temperature, reaction time, and reagent stoichiometry. Consider protecting the amine functionality if it is suspected to be involved in side reactions. |
| Photodegradation products | Some heterocyclic compounds are sensitive to light. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
This protocol provides a framework for evaluating the thermal stability of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, Dioxane, Toluene)
-
Internal standard (a stable compound that does not react under the test conditions)
-
Reaction vials with screw caps
-
Heating block or oil bath
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several reaction vials.
-
Keep one vial at room temperature as a control.
-
Place the other vials in a heating block at various elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC, quantifying the peak area of this compound relative to the internal standard.
-
Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Protocol 2: General Procedure for Assessing pH Stability (Hydrolytic Stability)
This protocol is adapted from general guidelines for forced degradation studies to assess stability at different pH values.[10][11][12]
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2, pH 7, pH 9)
-
Co-solvent if necessary to ensure solubility (e.g., methanol, acetonitrile)
-
Internal standard
-
Reaction vials
-
Constant temperature bath
-
HPLC system
Procedure:
-
Prepare separate stock solutions of this compound and an internal standard in the chosen co-solvent.
-
In separate reaction vials, add the appropriate buffer.
-
Add a small, known amount of the stock solutions to each vial to achieve the desired final concentration, ensuring the co-solvent percentage is low to maintain the buffered pH.
-
Store the vials at a constant temperature (e.g., 40 °C or 60 °C) and protect from light.
-
At various time intervals (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from each vial.
-
Quench any reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the degradation rate at each pH.
Disclaimer: This information is provided for guidance purposes only. Researchers should always conduct their own risk assessments and optimize experimental conditions based on their specific needs and available equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-4,5-dimethylpyridazin-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Chloro-4,5-dimethylpyridazin-3-amine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product contains unreacted starting material (3,6-dichloro-4,5-dimethylpyridazine). How can I remove it?
A1: Unreacted 3,6-dichloro-4,5-dimethylpyridazine is less polar than the desired amine product. This difference in polarity can be exploited for separation using column chromatography.
-
Chromatography: Utilize a silica gel column. Start with a non-polar eluent system, such as hexane/ethyl acetate, and gradually increase the polarity. The less polar starting material will elute first, followed by the more polar product, this compound.
-
Recrystallization: If the concentration of the starting material is not excessively high, recrystallization can be effective. Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in the mother liquor.
Q2: I have an isomeric impurity, 3-Chloro-4,5-dimethylpyridazin-6-amine, in my product. How can I separate these isomers?
A2: Separating isomers can be challenging due to their similar physical and chemical properties.
-
High-Performance Flash Chromatography: This is often the most effective method. The subtle differences in polarity between the two isomers may allow for separation with an optimized solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) on a high-resolution silica or amine-functionalized silica column is recommended.[1]
-
Fractional Recrystallization: This technique can be attempted but may require multiple cycles. It relies on slight differences in the solubility of the isomers in a particular solvent.
Q3: My product is contaminated with the diamino byproduct, 4,5-dimethylpyridazine-3,6-diamine. What is the best way to remove it?
A3: The diamino byproduct is significantly more polar than the desired monoamino product.
-
Column Chromatography: A standard silica gel column with a gradient elution will effectively separate the highly polar diamino compound. The desired product will elute well before the diamino byproduct.
-
Acid Wash: The diamino compound is more basic than the monoamino product. An acidic wash (e.g., with dilute HCl) can selectively protonate and extract the more basic diamino impurity into the aqueous phase.[2] However, care must be taken as the desired product is also basic and may be partially extracted. This method is best for crude purifications.
Q4: I am observing peak tailing and poor separation when using silica gel chromatography. What is causing this and how can I fix it?
A4: The basic nature of the amine group in your product can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing.[1]
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1%).[3] This will compete with your product for binding to the acidic sites on the silica, leading to improved peak shape.
-
Amine-Functionalized Silica: Using an amine-functionalized silica gel column can prevent the unwanted interaction between the basic product and the stationary phase, resulting in better separation.[1]
Q5: My purified product still shows some baseline impurities in the NMR. What further steps can I take?
A5: For removing trace impurities, a final purification step is often necessary.
-
Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.[4]
-
Preparative HPLC: For very high purity requirements, preparative reversed-phase HPLC can be employed.
Data Presentation
Table 1: Troubleshooting Summary for Impurity Removal
| Impurity | Structure | Key Differentiating Property | Recommended Purification Technique |
| 3,6-dichloro-4,5-dimethylpyridazine | Less Polar | Column Chromatography (Normal Phase) | |
| 3-Chloro-4,5-dimethylpyridazin-6-amine | Slightly Different Polarity | High-Performance Flash Chromatography | |
| 4,5-dimethylpyridazine-3,6-diamine | More Polar, More Basic | Column Chromatography, Acid Wash |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Potential Issues |
| Recrystallization | Differential solubility | Small amounts of impurities with different solubility profiles | Product loss in mother liquor, oiling out |
| Column Chromatography (Silica Gel) | Differential adsorption based on polarity | Less polar and more polar impurities | Peak tailing for basic compounds[1] |
| Column Chromatography (Amine-Functionalized Silica) | Minimized interaction with basic compounds | Isomers, compounds prone to tailing on silica | Higher cost of stationary phase |
| Acid Wash | Differential basicity | Highly basic impurities | Potential loss of desired basic product[2] |
| Preparative HPLC | High-resolution separation based on polarity | Trace impurities, isomers | Small scale, requires specialized equipment |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and load the dried powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). To mitigate peak tailing, consider adding 0.1-1% triethylamine to the mobile phase.[3]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where the crude product is sparingly soluble at room temperature but completely soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
Validation & Comparative
Comparative Biological Activity of 6-Chloro-4,5-dimethylpyridazin-3-amine Derivatives as Akt Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of imidazopyridazine derivatives synthesized from 6-Chloro-4,5-dimethylpyridazin-3-amine. These compounds have been investigated as potential inhibitors of Akt kinase, a key signaling node in cancer progression. This document summarizes their inhibitory activity, details the experimental protocols used for their evaluation, and visualizes their mechanism of action within the relevant signaling pathway.
Introduction to Akt Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, often leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[1][2] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central component of this pathway.[1][2] Its activation promotes cell survival and proliferation by phosphorylating a variety of downstream substrates.[1][2] Consequently, the inhibition of Akt is a significant strategy in the development of novel anticancer therapies.[2]
Derivatives of this compound have been synthesized to create imidazopyridazine scaffolds that act as potent inhibitors of Akt kinase.[2] This guide focuses on the biological screening of these derivatives, providing a basis for comparison and further drug development efforts.
Quantitative Biological Data
The inhibitory activity of imidazopyridazine derivatives against Akt2 kinase was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values for exemplified compounds from patent literature are presented below. A lower IC50 value indicates greater potency.
| Compound ID (Example from EP 2694510 B1) | Structure | Akt2 IC50 (nM) |
| Example 1 | Imidazo[1,2-b]pyridazine derivative | < 10 |
| Example 2 | Substituted Imidazo[1,2-b]pyridazine | 10 - 100 |
| Example 3 | Variously substituted Imidazo[1,2-b]pyridazine | < 10 |
Note: The specific structures of the exemplified compounds are detailed within the patent document EP 2694510 B1. The data presented here is a summary of the disclosed activity ranges.
Experimental Protocols
A detailed methodology for the key biological assay is crucial for the reproducibility and comparison of results. The following protocol for the Akt2 kinase assay is based on the information provided in the patent literature.[2]
Akt2 Kinase Assay (TR-FRET)
This assay quantifies the inhibitory activity of the test compounds on the phosphorylation of a substrate by the Akt2 enzyme.
Materials:
-
Enzyme: His-tagged human recombinant full-length Akt2 (activated by PDK1).
-
Substrate: Biotinylated peptide (biotin-Ahx-KKLNRTLSFAEPG).
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Dissolved in DMSO.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Mixture: The Akt2 enzyme and the biotinylated peptide substrate are mixed in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and test compound. The final ATP concentration is typically at its Km value.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and Detection: The reaction is stopped by the addition of EDTA. The detection reagents (Europium-labeled antibody and Streptavidin-XL665) are then added.
-
Signal Measurement: After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and the point of inhibition by the derivatives.
Caption: Workflow of the Time-Resolved FRET based Akt kinase inhibition assay.
References
A Comparative Analysis of Substituted 6-Aminopyridazines: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted 6-aminopyridazines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative study of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.
Comparative Biological Activity of Substituted Pyridazine Derivatives
The biological efficacy of substituted pyridazine derivatives is profoundly influenced by the nature and position of various substituents on the pyridazine core. The following tables summarize the in vitro anticancer, anti-inflammatory, and antimicrobial activities of a selection of these compounds, providing a quantitative basis for comparison.
Table 1: In Vitro Anticancer Activity of Substituted Pyridazine and Pyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-(4-chlorophenyl)-2-(p-tolyl)pyridazin-3(2H)-one | MCF-7 (Breast) | 1.89 | [1] |
| 2 | 6-(4-methoxyphenyl)-2-(p-tolyl)pyridazin-3(2H)-one | MCF-7 (Breast) | 0.77 | [1] |
| 3 | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Larynx) | 11 | |
| 4 | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast) | 11 | |
| 5 | 6-(3,4,5-trimethoxyphenyl)-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | NCI-H460 (Lung) | <1 | [2] |
| 6 | 6-(4-chlorophenyl)-2-(p-methanesulfonylphenyl)-4,5-dihydropyridazin-3(2H)-one | K-562 (Leukemia) | <1 | [2] |
| 7 | 3-cyano-2-oxo-6-(3-pyridyl)-1,2-dihydropyridine | MCF-7 (Breast) | 1.89 | [3] |
| 8 | 2-methoxy-6-(naphthalen-2-yl)-3-cyanopyridine | MCF-7 (Breast) | 1.69 | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Substituted Pyridazinone Derivatives
| Compound ID | Structure | Animal Model | Dose | % Inhibition of Edema | Reference |
| 9 | 6-(4-methoxyphenyl)-2-(p-tolyl)pyridazin-3(2H)-one | Carrageenan-induced rat paw edema | 10 mg/kg | 75% | [1] |
| 10 | 6-(4-chlorophenyl)-2-(p-tolyl)pyridazin-3(2H)-one | Carrageenan-induced rat paw edema | 10 mg/kg | 68% | [1] |
| 11 | 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)benzenesulfonamide | Carrageenan-induced rat paw edema | 20 mg/kg | 62.5% | [4] |
| 12 | 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | Carrageenan-induced rat paw edema | 20 mg/kg | 58.3% | [4] |
Table 3: Antimicrobial Activity of Substituted Pyridazine and Pyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 13 | 2-((4-chlorophenyl)acetamido)-N-(pyridin-2-yl)acetamide | E. coli | 12.5 | [5] |
| 14 | 2-((4-chlorophenyl)acetamido)-N-(pyridin-2-yl)acetamide | P. mirabilis | 12.5 | [5] |
| 15 | 2-(4-bromobenzamido)-pyridine-2,6-dicarboxylic acid | S. aureus | 75 | |
| 16 | 2-(4-bromobenzamido)-pyridine-2,6-dicarboxylic acid | S. mutans | 75 | |
| 17 | 6-amino-2-thioxo-4-(4-chlorophenyl)-1,4-dihydropyrimidine-5-carbonitrile | B. subtilis | 6.25 | [6] |
| 18 | 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | E. coli | 12.5 | [6] |
Key Signaling Pathways
The biological activities of substituted 6-aminopyridazines are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and survival.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a key mechanism for the anti-inflammatory effects of many pyridazine derivatives.[7]
Caption: The p38 MAPK signaling cascade and the inhibitory action of substituted pyridazines.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several pyridazinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[8]
Caption: The NF-κB signaling pathway and its inhibition by substituted pyridazinones.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of chemical compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the anti-inflammatory activity of new compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
Protocol:
-
Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[5]
Conclusion
Substituted 6-aminopyridazines continue to be a rich source of hit and lead compounds in drug discovery. The comparative data presented in this guide highlight the significant potential of this scaffold in developing novel anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships revealed through the systematic variation of substituents provide a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers to further explore the therapeutic utility of this promising class of heterocyclic compounds.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4,5-Disubstituted Pyridazin-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,5-disubstituted pyridazin-3-amine analogs, a promising scaffold in the development of novel kinase inhibitors. While specific SAR data for 4,5-dimethylpyridazin-3-amine is limited in publicly available literature, this document synthesizes data from closely related analogs to offer insights into the key structural features influencing their biological activity. The information presented herein is intended to guide the rational design of more potent and selective kinase inhibitors based on the pyridazine core.
Introduction
The pyridazine nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A significant area of interest is their potential as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 3-aminopyridazine moiety is a key feature in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The substituents at other positions of the pyridazine ring, such as the 4 and 5 positions, are crucial for modulating potency, selectivity, and pharmacokinetic properties.[5]
This guide focuses on the impact of substitutions at the 4 and 5 positions of the pyridazin-3-amine scaffold on kinase inhibitory activity, drawing comparisons from published data on analogous compounds.
Comparative Biological Activity
The following tables summarize the in vitro activity of selected 4,5-disubstituted pyridazin-3-amine analogs and related compounds against various protein kinases and cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Kinase Inhibitory Activity of Pyridazino[4,5-b]indol-4-one Analogs
| Compound | R | Target Kinase | IC50 (µM)[6] |
| 1 | Furan-2-yl | DYRK1A | 0.85 |
| CDK5/p25 | >10 | ||
| GSK3α/β | >10 | ||
| PI3Kα | >10 | ||
| 2 | Pyridin-4-yl | DYRK1A | 0.92 |
| CDK5/p25 | >10 | ||
| GSK3α/β | >10 | ||
| PI3Kα | >10 |
Data extracted from a study on pyridazino[4,5-b]indol-4-ones, which represent a constrained form of 4,5-disubstituted pyridazin-3-amines.
Table 2: Antiproliferative Activity of Pyridazino[4,5-b]indol-4-one Analog 1
| Cell Line | Cancer Type | IC50 (µM)[6] |
| Huh-7 | Hepatocellular Carcinoma | 7.3 |
| Caco2 | Colorectal Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.1 |
Table 3: Kinase Inhibitory Activity of 4,6-Disubstituted Pyridazine Analogs against ALK5
| Compound | R | ALK5 pKi[5] |
| 3 | 2-aminopyridine | 8.55 |
| 4 | 3-aminopyridine | 7.15 |
| 5 | 2-amidopyridine | 6.55 |
This table provides insights into the effect of substituents on a different position of the pyridazine ring, which can be relevant for overall SAR understanding.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related pyridazine scaffolds, several key SAR trends can be inferred for 4,5-disubstituted pyridazin-3-amine analogs:
-
Substituents at the 4 and 5 Positions: The nature and size of the substituents at the 4 and 5 positions of the pyridazine ring are critical for kinase inhibitory activity and selectivity. In the case of the pyridazino[4,5-b]indol-4-ones, which can be considered as conformationally restricted analogs of 4,5-disubstituted pyridazin-3-amines, the introduction of a furan-2-yl or pyridin-4-yl group led to submicromolar inhibition of DYRK1A with high selectivity against other kinases like CDK5, GSK3, and PI3Kα.[6] This suggests that aromatic or heteroaromatic moieties at these positions can be beneficial for potent and selective inhibition.
-
The 3-Amino Group: The free amino group at the 3-position is a crucial feature for the kinase inhibitory activity of many pyridazine-based inhibitors. It typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications to this group are likely to have a significant impact on binding affinity.
-
Planarity and Conformation: The overall planarity of the heterocyclic system can influence its ability to fit into the flat, hydrophobic ATP-binding pocket of kinases. The high activity of the planar pyridazino[4,5-b]indol-4-one system supports this hypothesis.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (Example for DYRK1A)
This protocol describes a general method for determining the in vitro kinase inhibitory activity of test compounds.
Materials:
-
Recombinant human DYRK1A enzyme
-
Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for DYRK1A)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or microtiter plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.
-
Add the recombinant DYRK1A enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to a final concentration near the Km for ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Huh-7, Caco2, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
EGFR and CDK2 Signaling Pathway
The following diagram illustrates a simplified overview of the EGFR and CDK2 signaling pathways, which are common targets for kinase inhibitors in cancer therapy.
Caption: Simplified EGFR and CDK2 signaling pathways and potential inhibition by pyridazine analogs.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Caption: Experimental workflow for the development of pyridazine-based kinase inhibitors.
Conclusion
The 4,5-disubstituted pyridazin-3-amine scaffold holds significant promise for the development of novel kinase inhibitors. The available data on structurally related analogs suggests that careful selection of substituents at the 4 and 5 positions is crucial for achieving high potency and selectivity. Aromatic and heteroaromatic moieties appear to be favorable for interacting with the ATP-binding pocket of various kinases. Further synthesis and comprehensive biological evaluation of a focused library of 4,5-dimethylpyridazin-3-amine analogs are warranted to fully elucidate the SAR of this specific scaffold and to identify lead compounds for further preclinical development. The experimental protocols and workflow provided in this guide offer a framework for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4,5-Dichloropyridazin-3-amine [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to Chloro-Isomers of Dimethylpyridazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazines are a cornerstone, with their halogenated derivatives serving as versatile synthons for the construction of complex bioactive molecules. Among these, the chloro-isomers of dimethylpyridazines are of particular interest due to their potential as intermediates in the synthesis of novel pharmaceuticals and agrochemicals. Understanding the relative reactivity of these isomers is paramount for efficient and regioselective molecular design. This guide provides an objective comparison of the reactivity of chloro-isomers of dimethylpyridazines, supported by established principles and experimental data from analogous systems.
Executive Summary of Reactivity
The reactivity of chloro-dimethylpyridazines is primarily governed by the position of the chlorine atom on the pyridazine ring and the electronic effects of the two methyl substituents. These factors significantly influence the susceptibility of the C-Cl bond to nucleophilic attack and its participation in transition metal-catalyzed cross-coupling reactions. Generally, the chlorine atom's reactivity is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens.
Comparative Reactivity in Key Transformations
Two of the most common and synthetically useful reactions for functionalizing chloropyridazines are nucleophilic aromatic substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The reactivity of a chloro-substituent is influenced by the position relative to the ring nitrogen atoms. The nitrogen atoms withdraw electron density from the ring carbons, making them more electrophilic and susceptible to nucleophilic attack.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the chloro-isomer in this palladium-catalyzed reaction is primarily dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the C-Cl bond. Generally, C-I bonds are more reactive than C-Br bonds, which are in turn more reactive than C-Cl bonds. Within chloro-heterocycles, the electronic environment of the C-Cl bond plays a crucial role.
For dichlorodimethylpyridazines, regioselectivity can often be achieved by carefully controlling the reaction conditions. For instance, in other dihalogenated pyridazine systems, it has been shown that the choice of solvent and base can direct the substitution to a specific position.
Data Presentation
Table 1: Predicted Relative Reactivity of Chloro-Dimethylpyridazine Isomers in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Chlorine Position | Expected Relative Reactivity | Rationale |
| 3-Chloro-4,5-dimethylpyridazine | 3 | High | Ortho to a ring nitrogen, activated position. |
| 4-Chloro-3,6-dimethylpyridazine | 4 | Lower | Meta to both ring nitrogens, less activated. Steric hindrance from adjacent methyl group. |
| 3,6-Dichloro-4,5-dimethylpyridazine | 3 and 6 | High (both positions) | Both positions are ortho/para to the ring nitrogens. |
Table 2: General Observations on Reactivity in Suzuki-Miyaura Coupling
| Feature | Observation | Implication for Chloro-Dimethylpyridazines |
| Halogen Identity | Reactivity Order: I > Br > Cl | Chloro-isomers will generally be less reactive than their bromo- or iodo- counterparts. |
| Ligand Choice | Electron-rich and bulky phosphine ligands often improve yields for less reactive aryl chlorides. | Optimization of the palladium ligand is crucial for efficient coupling of chloro-dimethylpyridazines. |
| Base | The choice of base can significantly impact the reaction outcome. | Screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparative study of chloro-dimethylpyridazine isomers.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloro-dimethylpyridazine isomer (1.0 equivalent).
-
Solvent and Nucleophile Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP). Add the nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents).
-
Base Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃, or Et₃N; 1.2-2.0 equivalents) portion-wise at room temperature or 0 °C.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature, 60 °C, or 100 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the chloro-dimethylpyridazine isomer (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane, or DMF).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of chloro-dimethylpyridazine isomers.
References
A Comparative Guide to the Synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis methods for 6-Chloro-4,5-dimethylpyridazin-3-amine, a key intermediate in pharmaceutical research. Below, we detail the prevalent synthesis route, a potential alternative, and provide the necessary experimental protocols and data for informed decision-making in a research and development setting.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a chlorine atom on a dichloropyridazine precursor with an amino group. An alternative approach, particularly for achieving high yields and milder reaction conditions, is the use of palladium-catalyzed Buchwald-Hartwig amination.
| Parameter | Method 1: Nucleophilic Amination | Method 2: Buchwald-Hartwig Amination |
| Starting Material | 3,6-Dichloro-4,5-dimethylpyridazine | 3,6-Dichloro-4,5-dimethylpyridazine |
| Key Reagents | Ammonia (aqueous or gas), Ethanol/Dioxane | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Ammonia surrogate (e.g., Benzophenone imine) |
| Reaction Conditions | High temperature (120-150 °C), High pressure (sealed vessel) | Moderate temperature (100-110 °C), Inert atmosphere |
| Reported Yield | Moderate to Good (estimated 60-85%) | Good to Excellent (estimated 80-95%) |
| Purity | Generally high after purification | Typically very high |
| Reaction Time | 12-24 hours | 12-24 hours |
| Advantages | Readily available and inexpensive reagents, straightforward procedure. | High yields, milder conditions, broad substrate scope. |
| Disadvantages | Requires high pressure and temperature, potential for side reactions. | Expensive catalyst and ligand, requires inert atmosphere, multi-step workup. |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (Amination)
This protocol is adapted from established procedures for the amination of chloropyridazines.[1][2][3]
Materials:
-
3,6-Dichloro-4,5-dimethylpyridazine
-
Aqueous ammonia (28-30%) or liquid ammonia
-
1,4-Dioxane or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reaction vessel, dissolve 3,6-Dichloro-4,5-dimethylpyridazine (1.0 eq) in 1,4-dioxane or ethanol.
-
Add an excess of aqueous ammonia (10-20 eq) or condensed liquid ammonia.
-
Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This proposed protocol is based on established Buchwald-Hartwig amination procedures for related heterocyclic chlorides.[4]
Materials:
-
3,6-Dichloro-4,5-dimethylpyridazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine (ammonia surrogate)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-Dichloro-4,5-dimethylpyridazine (1.0 eq), Palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Synthesis Pathways
To further elucidate the experimental workflows, the following diagrams generated using Graphviz illustrate the logical steps of each synthesis method.
Caption: Workflow for Nucleophilic Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
References
A Comparative Spectroscopic Analysis of Pyridazin-3-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of pyridazin-3-amine and its structural isomers, 4-aminopyridazine and 6-aminopyridazine. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and purity assessment in drug discovery and development. The data presented herein is a compilation of experimental and predicted values from various sources, offering a comprehensive reference for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pyridazin-3-amine, 4-aminopyridazine, and 6-aminopyridazine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | -NH₂ | Solvent |
| Pyridazin-3-amine | ~7.3 (d) | ~6.9 (dd) | ~8.4 (d) | ~6.5 (br s) | DMSO-d₆ |
| 4-Aminopyridazine | - | ~7.7 (d) | ~8.7 (d) | ~6.8 (br s) | DMSO-d₆ |
| 6-Aminopyridazine | ~7.2-7.4 (d) | ~6.7-6.9 (d) | - | ~5.0-5.5 (br s) | Predicted |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-3 | C-4 | C-5 | C-6 | Solvent |
| Pyridazin-3-amine | ~160 | ~125 | ~118 | ~148 | Predicted |
| 4-Aminopyridazine | ~155 | ~140 | ~120 | ~150 | Predicted |
| 6-Aminopyridazine | ~160-165 | ~125-130 | ~115-120 | ~155-160 | Predicted |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=N/C=C Stretch | N-H Bend |
| Pyridazin-3-amine | 3400-3250 (m) | 1600-1400 (m) | 1650-1580 (m) |
| 4-Aminopyridazine | 3436, 3303 (s) | 1636, 1602, 1507, 1436 (m) | 1648 (s) |
| 6-Aminopyridazine | 3300-3500 (m, sh) | 1450-1580 (m-s) | 1600-1650 (s) |
(s) = strong, (m) = medium, (sh) = sharp, (br) = broad
Table 4: UV-Vis and Mass Spectrometry Data
| Compound | λmax (nm) (Solvent) | Molecular Ion (m/z) [M]⁺ |
| Pyridazin-3-amine | Not Available | 95.05 |
| 4-Aminopyridazine | 213, 370 (Methanol)[1] | 95.05 |
| 6-Aminopyridazine | Not Available | 95.05 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in the pyridazin-3-amine isomers.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the aminopyridazine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical due to the potential for proton exchange with the amino group.
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse angle, a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the pyridazin-3-amine isomers based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid aminopyridazine sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr to ensure a homogeneous mixture.
-
Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the pyridazin-3-amine isomers.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the aminopyridazine sample in a suitable UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically in the µg/mL range).
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the pyridazin-3-amine isomers.
Instrumentation: A mass spectrometer, typically with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
Sample Preparation (for EI):
-
For solid samples, a direct insertion probe can be used. A small amount of the solid sample is placed in a capillary tube at the end of the probe.
-
For volatile samples, direct injection into the ion source may be possible.
Data Acquisition (EI):
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizations
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of pyridazin-3-amine isomers.
Caption: Workflow for the spectroscopic comparison of pyridazin-3-amine isomers.
References
A Comparative Guide to In Vitro Assays for Novel Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel pyridazine compounds across various biological assays. Experimental data is presented to facilitate the evaluation of these compounds against established alternatives. Detailed methodologies for key experiments are included to support the critical assessment and replication of findings.
Data Presentation: Comparative Efficacy of Pyridazine Derivatives
The following tables summarize the in vitro activity of various pyridazine compounds across different biological assays, compiled from multiple studies to provide a comparative perspective.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of novel pyridazine derivatives are frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Compound 9e | NCI-60 Panel (various) | Not Specified | Growth Inhibition % varies | Sorafenib | Not directly compared in the same assay format |
| Compound 4 | MCF-7 (Breast) | Not Specified | "Best Activity" | Doxorubicin | Not Specified |
| Compound 8 | MCF-7 (Breast) | Not Specified | "Best Activity" | Doxorubicin | Not Specified |
| Compound 5 | HePG2 (Liver) | Not Specified | "Best Activity" | Doxorubicin | Not Specified |
| Compound 13a | HePG2 (Liver) | Not Specified | "Best Activity" | Doxorubicin | Not Specified |
| Compound 10 | HCT-116 (Colon) | Not Specified | "Best Activity" | Doxorubicin | Not Specified |
| Pyrazolo-pyridazine 4 | HepG-2, HCT-116, MCF-7 | MTT Assay | Moderate Activity | Doxorubicin | Not Specified |
| 4-LPHNPs of Cpd 4 | HepG-2, HCT-116, MCF-7 | MTT Assay | Superior to parent compound | Doxorubicin | Not Specified |
Antibacterial Activity
The antibacterial efficacy of pyridazine compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Bacterial Strain | Assay | MIC (µM) | Reference Compound | MIC (µM) of Reference |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | Microdilution Broth | 7.8 | Amikacin | Not Specified |
| Compound 13 | A. baumannii | Microdilution Broth | 3.74 | Amikacin | Not Specified |
| Compound 13 | P. aeruginosa | Microdilution Broth | 7.48 | Amikacin | Not Specified |
| Compound 3 | S. aureus (MRSA) | Microdilution Broth | 4.52 | Amikacin | Not Specified |
| Compound 10h | S. aureus | Not Specified | 16 µg/mL | Gentamicin | Not Specified |
| Compound 8g | C. albicans | Not Specified | 16 µg/mL | Ketoconazole | Not Specified |
Anti-inflammatory Activity (COX-2 Inhibition)
The anti-inflammatory potential of pyridazine derivatives is often assessed by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Selectivity Index (SI) | Reference Compound | IC50 (µM) / SI of Reference |
| Compound 5a | COX-2 | In vitro inhibition | 0.77 | 16.70 | Celecoxib | 0.35 / 37.03 |
| Compound 5f | COX-2 | In vitro inhibition | 1.89 | 13.38 | Celecoxib | 0.35 / 37.03 |
| Compound 4a | COX-2 | MTT Assay | Potent inhibitor | Selective | Indomethacin | Not Specified |
| Compound 9d | COX-2 | MTT Assay | Potent inhibitor | Selective | Indomethacin | Not Specified |
Kinase Inhibition (VEGFR-2)
The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, is a common target for anticancer pyridazine derivatives.
| Compound/Derivative | Kinase | Assay | % Inhibition or IC50 (µM) | Reference Compound | % Inhibition or IC50 of Reference |
| Compound 17a | VEGFR-2 | Kinase Inhibition | "Best inhibitory activity" | Sorafenib | Not Specified |
| Pyrazolo-pyridazine 4 | VEGFR-2 | Kinase Inhibition | 0.391 | Erlotinib | 0.126 |
| 4-SLNs of Cpd 4 | VEGFR-2 | Kinase Inhibition | 0.088 | Erlotinib | 0.126 |
| 4-LPHNPs of Cpd 4 | VEGFR-2 | Kinase Inhibition | 0.096 | Erlotinib | 0.126 |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of novel pyridazine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Susceptibility Test (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel pyridazine compounds against various bacterial strains.
Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyridazine compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Kinase Inhibitory Assay (VEGFR-2)
Objective: To measure the ability of a pyridazine compound to inhibit the enzymatic activity of VEGFR-2.
Principle: This assay quantifies the amount of ADP produced from the kinase reaction (phosphorylation of a substrate by VEGFR-2). The amount of ADP is detected using a luminescence-based assay, where a lower light signal indicates higher kinase activity (more ATP consumed).
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test pyridazine compounds.
-
Kinase Reaction: In a 96-well or 384-well plate, add the VEGFR-2 enzyme and the test compound dilutions. Initiate the reaction by adding the master mix.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the new ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Benchmarking 6-Chloro-4,5-dimethylpyridazin-3-amine Against Known Inhibitors for NLRP3 Inflammasome Modulation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The pyridazine scaffold is a versatile pharmacophore present in numerous biologically active compounds. This guide provides a comparative benchmark of 6-Chloro-4,5-dimethylpyridazin-3-amine and its derivatives against established inhibitors, in the context of a newly identified and highly promising therapeutic target: the NLRP3 inflammasome. Recent discoveries surrounding derivatives of this core structure point towards their potential as potent modulators of this key inflammatory pathway.
Introduction to the Target: NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. A recent study has identified a derivative of 4,5-dimethylpyridazin-3-amine, ASP0965, as a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, highlighting the potential of this chemical series.[1]
Comparative Analysis of Inhibitory Potency
While specific inhibitory data for this compound against the NLRP3 inflammasome is not yet publicly available, we can benchmark the potential of its core scaffold by comparing its derivative, ASP0965, with well-characterized NLRP3 inhibitors.
| Compound Class | Representative Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| Pyridazine Derivative | ASP0965 | NLRP3 Inflammasome | <10 | Direct NLRP3 Inhibition |
| Diaryl Sulfonylurea | MCC950 | NLRP3 Inflammasome | ~8 | Blocks the Walker A motif of NLRP3, inhibiting its ATPase activity. |
| β-Chlorophenylethylsulfone | Oridonin | NLRP3 Inflammasome | ~50 | Covalently binds to a cysteine residue in the NACHT domain of NLRP3. |
| Cytokine-suppressive anti-inflammatory drug | Inzomelid (CYT-013) | NLRP3 Inflammasome | ~100 | Binds to the NACHT domain of NLRP3, preventing its oligomerization. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the target pathway and the methodology for evaluating potential inhibitors, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for an in vitro inhibition assay.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: In Vitro NLRP3 Inhibition Assay Workflow.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a test compound, such as this compound, on the NLRP3 inflammasome in a human monocytic cell line.
1. Cell Culture and Differentiation:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
- Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
- Wash the cells with fresh medium and allow them to rest for 24 hours before the assay.
2. NLRP3 Inflammasome Priming and Inhibition:
- Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
- Following priming, wash the cells with fresh medium.
- Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., MCC950) in assay medium.
- Add the diluted compounds to the respective wells and incubate for 1 hour.
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding 5 µM nigericin to each well (except for the negative control).
- Incubate the plate for 1 hour at 37°C.
4. Quantification of IL-1β Release:
- Centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
The emergence of a 4,5-dimethylpyridazin-3-amine derivative as a potent NLRP3 inflammasome inhibitor marks a significant development in the pursuit of novel anti-inflammatory therapeutics. While further investigation is required to elucidate the specific activity of this compound, its structural similarity to a confirmed inhibitor suggests a high likelihood of activity against this target. The experimental framework provided herein offers a robust methodology for the evaluation of this and other pyridazine derivatives, paving the way for the development of a new class of NLRP3 inflammasome modulators.
References
A Comparative Guide to the Cross-Reactivity of Pyridazine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of recently developed pyridazine-based derivatives. While specific cross-reactivity data for 6-Chloro-4,5-dimethylpyridazin-3-amine is not extensively documented in publicly available literature, the broader class of pyridazine and fused imidazo[1,2-b]pyridazine scaffolds are privileged structures in modern drug discovery, particularly for the development of selective kinase inhibitors.[1] This document synthesizes experimental data from several key studies to offer an objective comparison of their performance against off-target kinases, providing valuable insights for drug development professionals.
Comparative Selectivity Data of Pyridazine Derivatives
The selectivity of a drug candidate is paramount to minimizing off-target effects and associated toxicities. The following tables summarize the cross-reactivity profiles of several exemplary pyridazine derivatives against panels of kinases.
Table 1: Selectivity Profile of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor (Compound 6) [2]
| Kinase Target | IC₅₀ (nM) | Selectivity Fold vs. Tyk2 JH2 |
| Tyk2 JH2 | <0.5 | - |
| Tyk2 JH1 | >2,000 | >4,000x |
| JAK1 | >2,000 | >4,000x |
| JAK2 | >2,000 | >4,000x |
| JAK3 | >2,000 | >4,000x |
| HIPK4 | 240 | 480x |
| 224 Other Kinases | - | >10,000x |
Data derived from a study on potent, selective, and orally active Tyk2 JH2 inhibitors. Compound 6 demonstrated remarkable selectivity against a diverse panel of 230 kinases.[2]
Table 2: Selectivity Profile of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor (Compound 27f) [3]
| Kinase Target | Cellular IC₅₀ (nM) |
| Mps1 | 0.70 |
| 192 Other Kinases | Generally inactive |
This compound was identified as an extremely potent and selective Mps1 inhibitor with significant antiproliferative activity against various cancer cell lines.[3]
Table 3: Selectivity Profile of a Pyridazine-Based ALK5 Inhibitor (Compound 23) [4]
| Kinase Target | % Inhibition @ 1 µM |
| ALK5 | >95% |
| Kinase A | >50% |
| Kinase B | >50% |
| 11 Other Kinases | >50% |
| 44 Other Kinases | <50% |
Compound 23 was profiled against a panel of 57 kinases and was found to inhibit 13 kinases besides ALK5 by more than 50% at a 1 µM concentration, indicating an acceptable selectivity profile for a hit compound.[4]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of cross-reactivity. Below are representative protocols for biochemical and cellular assays commonly used in kinase inhibitor profiling.
A. Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the kinase of interest, the appropriate substrate (e.g., a generic peptide or a specific protein), ATP at its Kₘ concentration, and the test compound (pyridazine derivative) at various concentrations.[4]
-
Enzymatic Reaction : The reaction is initiated by adding the kinase and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis : The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.[4] The Kᵢ values can be calculated from the IC₅₀ using the Cheng and Prusoff equation.[4]
B. Cellular Phosphorylation Assay (pSTAT Assay for JAK/Tyk2 Pathway)
This assay measures the ability of a compound to inhibit a specific signaling pathway within a cellular context.
-
Cell Culture : Human whole blood or specific cell lines (e.g., those expressing the target cytokine receptor) are cultured.[2]
-
Compound Treatment : Cells are pre-incubated with the test compound at various concentrations for a defined period.
-
Cytokine Stimulation : The relevant signaling pathway is activated by adding a specific cytokine. For the Tyk2 pathway, this could be IFNα, IL-12, or IL-23.[2]
-
Cell Lysis and Staining : After stimulation, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream target, such as pSTAT3 for the JAK-STAT pathway.[5]
-
Flow Cytometry : The level of protein phosphorylation in individual cells is quantified using a flow cytometer.
-
Data Analysis : The inhibition of cytokine-induced phosphorylation is determined relative to vehicle-treated controls, and IC₅₀ values are calculated.[5]
Visualizations: Pathways and Workflows
Diagram 1: Simplified JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Pyridazine derivatives have been developed as potent inhibitors of kinases within this pathway, such as Tyk2.[2][5]
Caption: The JAK-STAT pathway, a key target for pyridazine-based kinase inhibitors.
Diagram 2: Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The development of selective inhibitors follows a structured pipeline, progressing from initial screening to detailed cross-reactivity analysis and cellular validation.
Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.
Diagram 3: Logic of Structure-Based Selectivity Enhancement
Minor structural modifications to the pyridazine core can dramatically impact selectivity by exploiting unique features of the target kinase's binding pocket.
Caption: SAR logic showing how scaffold modification improves drug properties.[3]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: A Comparative Guide to the Reaction Products of 6-Chloro-4,5-dimethylpyridazin-3-amine
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridazine core holds significant therapeutic potential. This guide provides a comprehensive comparison of the reaction products derived from 6-Chloro-4,5-dimethylpyridazin-3-amine, offering insights into its reactivity and providing a framework for the synthesis of novel derivatives.
The reactivity of the chlorine atom at the 6-position of the pyridazine ring makes this compound a versatile building block for the introduction of various functionalities. Nucleophilic aromatic substitution (SNAr), along with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, represent the primary pathways for its derivatization. This guide will explore these key reactions, presenting experimental data for analogous compounds and proposing synthetic protocols for the target molecule.
Comparative Analysis of Key Synthetic Transformations
The following sections detail the primary synthetic routes for the derivatization of this compound, comparing them with established protocols for structurally similar compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles. This direct approach is often employed for the introduction of amino and thioether moieties.
Alternative Example: Amination of 3-Amino-6-chloropyridazine
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the 6-position.
Proposed Protocol for 6-Aryl-4,5-dimethylpyridazin-3-amine Synthesis
Drawing from established procedures for other chloropyridazines, a reliable protocol for the Suzuki-Miyaura coupling of this compound can be proposed.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the introduction of a diverse range of amino groups, including those from less nucleophilic anilines and secondary amines, the Buchwald-Hartwig amination is the method of choice.
Proposed Protocol for N-Aryl-4,5-dimethylpyridazin-3-amine Synthesis
Based on general protocols for the Buchwald-Hartwig amination of chloroheterocycles, a synthetic route to N-substituted derivatives of this compound can be outlined.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of these synthetic strategies, the following tables summarize the key reaction parameters and expected outcomes.
Table 1: Comparison of Reaction Conditions for Derivatization of 6-Chloropyridazine Analogs
| Reaction Type | Starting Material | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura | 3-Amino-6-chloropyridazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 3-Amino-6-arylpyridazine | 22-65 |
| Proposed Suzuki | This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 6-Aryl-4,5-dimethylpyridazin-3-amine | N/A |
| Proposed Buchwald-Hartwig | This compound | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane | 100 | 24 | N-Phenyl-4,5-dimethylpyridazin-3-amine | N/A |
| Proposed SNAr (Thiol) | This compound | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 6-(Phenylthio)-4,5-dimethylpyridazin-3-amine | N/A |
Table 2: Spectroscopic Data for a Representative Pyridazine Derivative
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 3-Amino-6-phenylpyridazine | C₁₀H₉N₃ | 171.20 | 7.95 (d, 2H), 7.45 (t, 2H), 7.30 (t, 1H), 7.10 (d, 1H), 6.80 (d, 1H), 6.50 (s, 2H) | 159.0, 150.1, 137.2, 129.0, 128.8, 126.5, 122.3, 115.8 | 172.1 [M+H]⁺ |
Note: The spectroscopic data presented is for a known, closely related compound and serves as a reference for the characterization of new derivatives.
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below to guide researchers in their synthetic efforts.
Proposed Experimental Protocol for Suzuki-Miyaura Coupling
Synthesis of 6-Aryl-4,5-dimethylpyridazin-3-amine
To a mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 2:2:1 mixture of toluene/ethanol/water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-4,5-dimethylpyridazin-3-amine.
Proposed Experimental Protocol for Buchwald-Hartwig Amination
Synthesis of N-Aryl-4,5-dimethylpyridazin-3-amine
In a glovebox, a vial is charged with this compound (1.0 mmol), the corresponding aniline (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-aryl-4,5-dimethylpyridazin-3-amine.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated.
Caption: Reaction pathways for the derivatization of this compound.
Caption: A generalized experimental workflow for the synthesis of pyridazine derivatives.
This guide provides a foundational understanding of the synthetic potential of this compound. By leveraging the outlined reaction pathways and proposed protocols, researchers can efficiently explore the chemical space around this promising scaffold, accelerating the discovery of novel compounds with potential therapeutic applications. The provided data and visualizations aim to serve as a practical resource for the design and execution of these synthetic transformations.
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-4,5-dimethylpyridazin-3-amine
This guide provides immediate safety, handling, and disposal protocols for 6-Chloro-4,5-dimethylpyridazin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound and similar pyridazine derivatives include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[4][5] |
| Face Shield | Required when there is a risk of splashing or explosion.[5] | |
| Hand Protection | Gloves | Nitrile or neoprene gloves.[6][7] Must be inspected before use and disposed of after contact.[5] |
| Body Protection | Lab Coat | A Nomex® laboratory coat is recommended.[5] It should be fully buttoned.[5] |
| Apron | Chemical-resistant apron. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or if ventilation is inadequate.[4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation:
-
Chemical Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Keep containers tightly sealed and clearly labeled.[7]
-
The recommended storage temperature is between 2-8°C in a dark place under an inert atmosphere.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Waste Segregation: Do not mix with other waste streams.[10]
-
Containerization:
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
